KRAS G12C inhibitor 31
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22ClFN6O3 |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34) |
InChI Key |
VXJGLDRLVRUPIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Substituted Purine-2,6-dione KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and structure-activity relationships of substituted purine-2,6-dione derivatives as inhibitors of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the discovery of novel KRAS inhibitors.
Introduction to KRAS and the Rationale for Purine-2,6-dione Inhibitors
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1][2][3] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell growth.
The purine-2,6-dione scaffold, a derivative of the naturally occurring xanthine, has emerged as a promising starting point for the design of KRAS inhibitors. Its rigid bicyclic structure provides a robust platform for the strategic placement of substituents to achieve potent and selective inhibition. This guide will delve into the synthetic methodologies for creating a library of substituted purine-2,6-diones and the assays used to evaluate their efficacy against mutant KRAS.
KRAS Signaling Pathway and Points of Inhibition
The KRAS signaling cascade is a complex network of protein-protein interactions. Understanding this pathway is critical for identifying strategic points of intervention. The diagram below illustrates the canonical KRAS signaling pathway and highlights the role of inhibitors.
Caption: The KRAS signaling pathway is initiated by upstream signals, leading to the activation of KRAS, which in turn stimulates downstream effector pathways like RAF/MEK/ERK and PI3K/AKT, driving cell proliferation. Purine-2,6-dione inhibitors aim to block the activity of oncogenic KRAS-GTP.
Synthesis of Substituted Purine-2,6-dione Scaffolds
The synthesis of substituted purine-2,6-dione KRAS inhibitors generally involves a multi-step process starting from commercially available purine precursors. A common strategy is the functionalization of a pre-formed purine-2,6-dione core, such as theophylline (1,3-dimethylxanthine) or 8-bromoxanthine derivatives.
General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of purine-2,6-dione KRAS inhibitors.
Caption: A general workflow for the development of purine-2,6-dione KRAS inhibitors, from the synthesis of the core scaffold to biological evaluation and SAR analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of purine-2,6-dione KRAS inhibitors.
Synthesis of 8-Aryl-Substituted Theophylline Derivatives via Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the C8 position of the purine-2,6-dione core.
Materials:
-
8-Bromotheophylline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask, add 8-bromotheophylline (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-substituted theophylline derivative.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of the synthesized inhibitors on KRAS-mutant cancer cell lines.[4]
Materials:
-
KRAS-mutant cancer cell lines (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized purine-2,6-dione inhibitors
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the KRAS-mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized inhibitors in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Homogeneous Time-Resolved Fluorescence (HTRF) KRAS/GTP Binding Assay
This protocol describes a competitive binding assay to quantify the ability of the synthesized compounds to displace GTP from KRAS.[3]
Materials:
-
His-tagged human KRAS protein
-
GTP-Red (a fluorescently labeled GTP analog)
-
Anti-6His antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer
-
Synthesized purine-2,6-dione inhibitors
-
384-well low volume white microplate
Procedure:
-
Dispense the synthesized inhibitors at various concentrations into the wells of the microplate.
-
Add the His-tagged KRAS protein to each well.
-
Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the GTP-Red reagent.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 values for GTP displacement.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activities of a series of purine-based KRAS G12D inhibitors, adapted from Park et al. (2024).[1][2] This data is illustrative for purine scaffolds and provides a basis for the development of purine-2,6-dione analogs.
| Compound | Scaffold | R1 | R2 | IC50 (µM) in AsPC-1 (KRAS G12D) |
| PU1-1 | Purine | 2-methyl | N-linked "warhead" | 3.6 |
| PU1-2 | Purine | 2-methyl | N-linked "warhead" variant | > 10 |
Structure-Activity Relationship (SAR) Insights:
The development of potent purine-2,6-dione KRAS inhibitors relies on a systematic exploration of substitutions at various positions of the purine core. Key insights from related purine-based inhibitors suggest:
-
Substitution at the C8 Position: The introduction of aryl or heteroaryl groups at this position can significantly impact binding affinity. The nature of the substituent, including its size, electronics, and ability to form hydrogen bonds, is critical.
-
Substitution at the N7 and N9 Positions: Alkylation or arylation at these positions can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also influence the orientation of the inhibitor in the KRAS binding pocket.
-
Substitutions at C2 and C6: While the purine-2,6-dione core defines the C2 and C6 positions as carbonyls, modifications to the precursor purines at these sites (e.g., chloro or amino groups) before conversion to the dione can be a strategic approach to introduce diversity.
The logical relationship in SAR studies can be visualized as an iterative cycle:
Caption: The iterative cycle of structure-activity relationship studies, from the design of new analogs to their synthesis, biological evaluation, and the analysis of the resulting data to inform the next round of design.
Conclusion
The synthesis of substituted purine-2,6-dione KRAS inhibitors represents a promising avenue for the development of novel anticancer therapeutics. This technical guide has provided an overview of the synthetic strategies, detailed experimental protocols for key assays, and a framework for understanding the structure-activity relationships within this class of compounds. Further exploration and optimization of the purine-2,6-dione scaffold are warranted to identify clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF KRAS WT / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
The Advent of Covalent Inhibitors for KRAS G12C: A Technical Guide to Discovery and Development
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. This was largely due to its picomolar affinity for its GTP/GDP ligands and the absence of well-defined hydrophobic pockets on its surface. However, the discovery and clinical success of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a paradigm shift in precision oncology. This technical guide provides an in-depth overview of the discovery, mechanism, and preclinical evaluation of these novel therapeutic agents, intended for researchers, scientists, and drug development professionals.
The KRAS Signaling Pathway: A Central Node in Cell Proliferation
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways.[1][2] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[2][3][4] This cycling is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating KRAS.[3][5] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of KRAS, returning it to the inactive state.[3][5]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of GAPs to bind and promote GTP hydrolysis.[6] This results in an accumulation of the active, GTP-bound form of KRAS, leading to constitutive activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][7][8][9]
Mechanism of Action: Covalent Targeting of Cysteine-12
The key innovation enabling the drugging of KRAS G12C was the exploitation of the mutant cysteine residue as a covalent anchor.[5] These inhibitors are designed with a reactive "warhead," typically an acrylamide group, that forms an irreversible covalent bond with the nucleophilic sulfur atom of cysteine-12.[6][10]
A crucial aspect of their mechanism is that they selectively bind to the inactive, GDP-bound state of KRAS G12C.[3][5][11][12] This binding occurs in a previously cryptic, allosteric pocket located behind the Switch-II region (S-IIP).[4][11][13] By covalently modifying Cys12 and occupying this pocket, the inhibitors lock the KRAS G12C protein in its inactive conformation, preventing the GDP-to-GTP exchange and thereby blocking downstream signaling.[3][4][6]
Discovery and Screening Strategies
The identification of the first KRAS G12C inhibitors relied on innovative screening approaches that moved beyond traditional high-throughput screening (HTS) of non-covalent compound libraries.[13][14]
-
Cysteine-Reactive Library Screening: This was the foundational approach. It involves screening libraries of compounds containing cysteine-reactive functional groups (e.g., acrylamides) to identify molecules that could covalently bind to the target.[13] This strategy led to the initial discovery of hits that would eventually be optimized into clinical candidates like sotorasib and adagrasib.[13]
-
DNA-Encoded Library (DEL) Technology: DEL has emerged as a powerful tool for screening vast chemical spaces.[14][15] By synthesizing libraries where each compound is tagged with a unique DNA barcode, researchers can screen millions or even billions of molecules simultaneously against the target protein.[14][15] This has led to the identification of structurally novel inhibitor scaffolds.[14][15]
-
Fragment-Based Screening: This method uses smaller, low-molecular-weight compounds ("fragments") to identify binding hotspots on the protein surface. Hits from these screens, which can be either covalent or non-covalent, serve as starting points for building more potent molecules through structure-guided design.[16]
-
Structure-Based Drug Design: Once initial hits are identified, co-crystal structures of the inhibitor bound to KRAS G12C are essential.[11][17] These structures reveal detailed binding interactions and guide medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[11][12][17]
Key Experimental Protocols
The evaluation of novel KRAS G12C inhibitors requires a suite of specialized biochemical, cellular, and structural assays.
Biochemical Assays
-
LC/MS-Based Protein Modification Assay:
-
Principle: Directly measures the extent of covalent modification of the KRAS G12C protein by an inhibitor.
-
Methodology: Recombinant KRAS G12C protein (pre-loaded with GDP) is incubated with the test compound for a defined period. The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC/MS). The mass shift corresponding to the covalent adduction of the inhibitor is quantified to determine the percentage of modified protein.[12]
-
Reference: As described in the discovery of MRTX849.[12]
-
-
Guanine Nucleotide Exchange (GEF) Assay:
-
Principle: Measures the inhibitor's ability to prevent SOS1-mediated exchange of GDP for a fluorescently labeled GTP/GDP analog on KRAS G12C.
-
Methodology:
-
Recombinant KRAS G12C is pre-incubated with the test compound to allow for covalent modification.
-
The GEF (e.g., the catalytic domain of hSOS1) and a fluorescent nucleotide analog (e.g., mant-GDP or BODIPY-GDP) are added to initiate the exchange reaction.[16][18]
-
The change in fluorescence (often measured as fluorescence polarization or FRET) is monitored over time.[18] An effective inhibitor will prevent this change by locking KRAS in the GDP-bound state.
-
-
Typical Reagents: 0.5 µM KRAS G12C, 500 µM test compound, 1.25 µM hSOS1, 1.25 µM mant-GDP in a buffer like 20 mM HEPES, 10 mM MgCl2.[16]
-
-
Transcreener® GDP Assay:
-
Principle: Directly detects the GDP produced by KRAS G12C during its intrinsic or GAP-stimulated GTP hydrolysis. This provides an alternative method to assess the enzyme's activity state.
-
Methodology: The assay uses a highly specific antibody for GDP and a far-red tracer. In the absence of GDP, the tracer binds the antibody, producing a high fluorescence polarization (FP) signal. As KRAS G12C hydrolyzes GTP to GDP, the produced GDP displaces the tracer, leading to a decrease in the FP signal.[19]
-
Procedure Summary:
-
The enzyme reaction is initiated by incubating KRAS G12C with GTP.
-
The Transcreener GDP detection mix (antibody and tracer) is added.
-
After incubation, the plate is read on a compatible FP reader.[19]
-
-
Cell-Based Assays
-
Cell Viability/Proliferation Assays:
-
Principle: To determine the potency of an inhibitor in suppressing the growth of cancer cell lines harboring the KRAS G12C mutation.
-
Methodology: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines are seeded in multi-well plates. Cells are treated with a serial dilution of the test compound for a period of 72 hours or more. Cell viability is assessed using reagents like CellTiter-Glo® (Promega) or resazurin. IC50 values (the concentration required to inhibit growth by 50%) are then calculated.[12]
-
-
Target Engagement and Downstream Signaling Assays:
-
Principle: To confirm that the inhibitor engages its target in cells and suppresses the downstream MAPK signaling pathway.
-
Methodology: KRAS G12C mutant cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then collected and analyzed by Western blot. The phosphorylation status of key downstream effectors, particularly phosphorylated ERK (p-ERK), is measured. A potent inhibitor should lead to a dose-dependent reduction in p-ERK levels.[11]
-
Structural Biology
-
Co-crystallization:
-
Principle: To obtain a high-resolution 3D structure of the inhibitor covalently bound to the KRAS G12C protein.
-
Methodology:
-
High-purity recombinant KRAS G12C protein is expressed and purified.
-
The protein is incubated with a molar excess of the covalent inhibitor to ensure complete modification, which is confirmed by mass spectrometry.[16]
-
The protein-inhibitor complex is subjected to crystallization screening under various conditions (precipitants, pH, temperature).
-
Suitable crystals are cryo-protected and subjected to X-ray diffraction to solve the atomic structure. This structure provides critical insights for further optimization.[10][11]
-
-
Quantitative Data on Key Covalent Inhibitors
The discovery of first-generation inhibitors like Sotorasib and Adagrasib has been followed by the development of several next-generation compounds with potentially improved efficacy and safety profiles.[20]
Table 1: Preclinical Potency of Selected KRAS G12C Inhibitors
| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Cell Line | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | 0.0089 µM (Nucleotide Exchange) | ~1-10 nM (p-ERK) | NCI-H358 | [18] |
| Adagrasib (MRTX849) | KRAS G12C | 0.0027 µM (Nucleotide Exchange) | 4.7 nM (Proliferation) | MIA PaCa-2 | [6][18] |
| ARS-1620 | KRAS G12C | Not Reported | <1 µM (Proliferation) | NCI-H358 | [11] |
| JDQ443 | KRAS G12C | Not Reported | Potent (details undisclosed) | Cell-derived models | [17] |
Note: Assay conditions and cell lines can vary significantly between studies, making direct comparisons approximate.
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 | 2 | 37% | 6.8 months | [21] |
| Adagrasib | KRYSTAL-1 | 1/2 | 43% | 6.5 months | [22][23] |
| Garsorasib | Pivotal Study | 2 | 52% | 9.0 months | [20] |
| Fulzerasib | Phase 2 | 2 | 49% | Not Reported | [20] |
| Divarasib | Phase 1b | 1b | 59% | Not Reported | [20] |
Data is for previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC) and is subject to updates from ongoing trials.
Conclusion and Future Directions
The development of covalent KRAS G12C inhibitors represents a triumph of modern drug discovery, turning a previously intractable target into a clinically validated one. The strategies and assays outlined in this guide have been instrumental in this success. However, challenges remain, most notably the emergence of primary and acquired resistance.[4][24] Future research is focused on several key areas:
-
Combination Therapies: Combining KRAS G12C inhibitors with other targeted agents (e.g., EGFR, SHP2, or MEK inhibitors) or immunotherapies to overcome resistance and enhance efficacy.[23][24]
-
Targeting Other KRAS Mutations: Extending the principles of covalent and allosteric inhibition to other common KRAS mutations, such as G12D and G12V.[24]
-
Novel Mechanisms: Exploring new ways to modulate KRAS activity, including inhibitors that target the active GTP-bound state or disrupt KRAS localization and dimerization.
The continued application of innovative chemistry, sophisticated screening platforms, and a deep understanding of KRAS biology promises to deliver even more effective therapies for patients with KRAS-mutant cancers.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of JDQ443, a structurally novel, potent and selective covalent oral inhibitor of KRASG12C - American Chemical Society [acs.digitellinc.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. ilcn.org [ilcn.org]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kuickresearch.com [kuickresearch.com]
An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver in various cancers. While the specific designation "inhibitor 31" does not correspond to a widely recognized compound in the public domain, this document will detail the well-established principles of KRAS G12C inhibition, referencing key examples such as sotorasib (AMG510), adagrasib (MRTX849), and the novel inhibitor BBO-8956 where data is available.
The KRAS G12C Oncoprotein: A Key Therapeutic Target
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state.[3]
The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the ability of GAPs to stimulate GTP hydrolysis.[2] This results in a constitutively active, GTP-bound KRAS protein, leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][4] The presence of the nucleophilic cysteine residue in the G12C mutant, however, presents a unique opportunity for targeted covalent inhibition.[5]
Core Mechanism of Action: Covalent Inhibition and Conformational Trapping
KRAS G12C inhibitors are allele-specific small molecules that operate through a primary mechanism of covalent modification, locking the protein in an inactive state.
Covalent Binding to Cysteine-12
The cornerstone of this inhibitor class is an electrophilic "warhead," typically an acrylamide, which forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12.[6] This binding occurs within a specific allosteric pocket on the KRAS protein known as the Switch-II pocket (S-IIP).[7] By permanently occupying this pocket and modifying Cys12, the inhibitors prevent the conformational changes required for KRAS to engage with and activate its downstream effectors.[1]
Targeting the Inactive State
Most clinically advanced KRAS G12C inhibitors, including sotorasib and adagrasib, selectively target the inactive, GDP-bound conformation of the protein.[5][8] The S-IIP is accessible in this "off" state, allowing the inhibitor to bind. Once bound, the inhibitor traps KRAS G12C in this inactive conformation, preventing its subsequent activation by GEFs and effectively depleting the pool of active, GTP-bound KRAS G12C.[6]
Modulation of Conformational Equilibrium
KRAS activity is regulated by a dynamic equilibrium between two principal conformations: an inactive state 1 (effector binding deficient) and an active state 2 (effector binding enabled).[9][10] The G12C mutation biases the protein towards the active state 2.[11]
Novel inhibitors, such as BBO-8956, have been shown to be effective against both GDP- and GTP-bound KRAS G12C.[9][10] Studies using ³¹P NMR have demonstrated that the binding of BBO-8956 to GTP-bound KRAS G12C significantly perturbs the conformational equilibrium, inducing a shift from the active state 2 to an inactive state 1 conformation.[9][10][11] In this induced inactive state, the protein is unable to bind to effectors like RAF1, thus blocking downstream signaling even when GTP is bound.[9][10]
Impact on Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, these inhibitors effectively block its ability to activate downstream signaling cascades that drive tumorigenesis.
Inhibition of the MAPK Pathway
The primary consequence of KRAS G12C inhibition is the suppression of the RAF-MEK-ERK (MAPK) pathway.[4] This is evidenced by a significant reduction in the phosphorylation of ERK (pERK), a key downstream node in the cascade. This inhibition leads to decreased cell proliferation and can induce apoptosis.
Effects on the PI3K/AKT/mTOR Pathway
While the MAPK pathway is strongly suppressed, the effect on the PI3K/AKT/mTOR pathway can be more subtle and context-dependent.[3][6] Complete blockade of this pathway may require dual inhibition, as signaling can also be maintained through receptor tyrosine kinase (RTK) inputs.[6]
Quantitative Data Summary
The efficacy and binding characteristics of KRAS G12C inhibitors are quantified through various biochemical and cellular assays.
| Inhibitor | Assay Type | Cell Line / System | Measured Value (IC₅₀ / K_D) | Reference |
| BBO-8956 | ERK Phosphorylation (pERK) | NCI-H358 (NSCLC) | 1 nM (IC₅₀) | [11] |
| ERK Phosphorylation (pERK) | MiaPaCa-2 (Pancreatic) | 3 nM (IC₅₀) | [11] | |
| KRAS G12C-RAF1 RBD Disruption (HTRF) | Biochemical | 5 nM (IC₅₀) | [11] | |
| ARS-853 | Binding Kinetics (Stopped-flow) | Biochemical (KRAS Y137W) | 36.0 ± 0.7 μM (K_D) | [12] |
| AMG 510 | Biochemical Binding | Biochemical | 220 nM (K_D) | [13] |
| MRTX1133 | Biochemical Activity (TR-FRET) | KRAS G12C | 4.91 nM (IC₅₀) | [14][15] |
| Biochemical Activity (TR-FRET) | KRAS G12D | 0.14 nM (IC₅₀) | [14][15] | |
| LC2 (PROTAC) | Protein Degradation | KRAS G12C cells | 1.9 μM (IC₅₀) | [14] |
Table 1: Summary of quantitative data for selected KRAS G12C inhibitors and related compounds.
| KRAS Mutant (GTP-bound) | State 1 Population (%) | State 2 Population (%) | Reference |
| G12C | ~4% | >96% | [11] |
| G12V | ~11% | ~89% | [11] |
Table 2: Conformational state populations of GTP-bound KRAS mutants as determined by ³¹P NMR.
Key Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of specialized biochemical and cell-based assays.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To delineate the populations of state 1 (inactive) and state 2 (active) conformations of KRAS bound to GTP or its analogs.
-
Methodology:
-
Prepare purified, recombinant KRAS G12C protein.
-
Load the protein with GTP or a non-hydrolyzable analog like GppNHp.
-
Acquire ³¹P NMR spectra. The phosphorus atoms in the α, β, and γ positions of the nucleotide give rise to distinct peaks.
-
Identify and integrate the peaks corresponding to state 1 (γ₁) and state 2 (γ₂). The relative area of these peaks reflects the population distribution of the two conformational states.[11]
-
To assess inhibitor effect, titrate the inhibitor (e.g., BBO-8956) into the GTP-bound KRAS G12C sample and monitor the shift in the γ-phosphate peaks, observing the induced formation of an inactive, state 1-like conformation.[11]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To measure the ability of an inhibitor to disrupt the interaction between KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.
-
Methodology:
-
Use recombinant GST-tagged RAF1-RBD and His-tagged KRAS G12C loaded with a non-hydrolyzable GTP analog.
-
Incubate the proteins with an anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, KRAS-RAF1 binding brings the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.
-
Perform incubations in the presence of serial dilutions of the test inhibitor.
-
An effective inhibitor will disrupt the KRAS-RAF1 interaction, leading to a dose-dependent decrease in the HTRF signal.
-
Calculate the IC₅₀ value from the resulting dose-response curve.[11]
-
Cellular ERK Phosphorylation (pERK) Assay
-
Objective: To determine the functional potency of an inhibitor in a cellular context by measuring its effect on downstream MAPK signaling.
-
Methodology:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in appropriate multi-well plates.
-
Treat the cells with a range of concentrations of the KRAS G12C inhibitor for a defined period (e.g., 2 hours).
-
Lyse the cells to extract total protein.
-
Quantify the levels of phosphorylated ERK (pERK) and total ERK using an immunoassay method such as Western Blot, ELISA, or an in-cell Western assay.
-
Normalize the pERK signal to the total ERK signal for each concentration.
-
Plot the normalized pERK levels against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[11]
-
Conclusion
KRAS G12C inhibitors represent a landmark achievement in targeting a previously "undruggable" oncoprotein. Their mechanism relies on the covalent modification of the mutant cysteine residue, which traps the protein in an inactive conformation and prevents the activation of downstream oncogenic signaling pathways. Through a combination of sophisticated biochemical and cellular assays, the potency and specific molecular interactions of these inhibitors can be precisely characterized, paving the way for the development of next-generation therapeutics with improved efficacy and the potential to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Biochemical Characterization of Purine-Dione KRAS Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that, when mutated, is a driver in a significant percentage of human cancers, including lung, colorectal, and pancreatic carcinomas. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons G12, G13, and Q61, lock KRAS in a constitutively active state, leading to aberrant downstream signaling and uncontrolled cell proliferation. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants. Among the emerging classes of these inhibitors are molecules based on a purine-dione scaffold. This technical guide provides an in-depth overview of the biochemical characterization of these promising therapeutic agents.
KRAS Signaling Pathways
KRAS, upon activation, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1] Inhibition of KRAS is intended to abrogate the signaling flux through these pathways, thereby halting the pro-cancerous cellular processes.
Quantitative Data Summary of Purine-Dione Based KRAS Inhibitors
The following tables summarize the reported biochemical and cellular activities of representative purine-dione and related purine-based KRAS inhibitors. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Cellular Potency of Purine-Based KRAS G12D Inhibitors
| Compound | Target Cell Line | KRAS Mutation | IC50 (µM) | Citation |
| PU1-1 | AGS | G12D | 4.4 | [2] |
| PU1-1 | SNU1197 | G12D | 4.4 (average) | [2] |
| PU1-1 | AsPC1 | G12D | 4.4 (average) | [2] |
| TH-Z827 | PANC-1 | G12D | 4.4 | [3] |
| TH-Z827 | Panc 04.03 | G12D | 4.7 | [3] |
Table 2: Binding Affinity of Purine-Dione and Related Inhibitors to KRAS Mutants
| Compound | KRAS Mutant | Binding Assay | KD (nM) | Citation |
| MRTX1133 | G12D | SPR | <0.1 | [4] |
| BI-2852 | G12D | SPR | ~10 | [4] |
| ACBI4 (PROTAC) | G12D-GCP | SPR | 161 | [5] |
Key Experimental Protocols for Biochemical Characterization
The comprehensive evaluation of purine-dione KRAS inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Nucleotide Exchange Assays
These assays are crucial for determining if an inhibitor locks KRAS in its inactive, GDP-bound state by preventing the exchange for GTP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
Detailed Protocol: TR-FRET Nucleotide Exchange Assay
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP.
-
Prepare a solution of GDP-loaded KRAS protein (e.g., KRAS G12C or G12D) at a final concentration of 10 nM in assay buffer.
-
Serially dilute the purine-dione inhibitor in DMSO, then further dilute in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of the guanine nucleotide exchange factor (GEF), such as SOS1, at a final concentration of 50 nM in assay buffer.
-
Prepare a fluorescently labeled GTP analog (e.g., BODIPY-GTP) at a final concentration of 100 nM in assay buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add the GDP-loaded KRAS protein to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence signal using a plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]
-
Binding Assays
Directly measuring the binding affinity (KD) of an inhibitor to the KRAS protein is fundamental. Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are powerful, label-free techniques for this purpose.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization :
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize biotinylated KRAS protein onto the streptavidin-coated sensor surface.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis :
-
Prepare a series of dilutions of the purine-dione inhibitor in a running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).
-
Inject the inhibitor solutions over the KRAS-immobilized surface at a constant flow rate.
-
Monitor the change in the refractive index (response units) in real-time to measure association and dissociation.
-
Regenerate the sensor surface between injections with a mild regeneration solution if necessary.
-
-
Data Analysis :
Cellular Assays
To confirm that the biochemical activity translates to a cellular context, it is essential to assess the inhibitor's effect on KRAS downstream signaling and cell viability.
Detailed Protocol: Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis :
-
Plate KRAS-mutant cancer cells (e.g., AGS, PANC-1) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the purine-dione inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis :
Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)
-
Cell Seeding and Treatment :
-
Seed KRAS-mutant cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the purine-dione inhibitor for 72 hours.
-
-
Viability Measurement :
-
Add the viability reagent (e.g., WST-1 or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the readings to the vehicle control (DMSO) to calculate the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[1]
-
Conclusion
The biochemical characterization of purine-dione KRAS inhibitors requires a multi-faceted approach, combining enzymatic, biophysical, and cellular assays. The protocols outlined in this guide provide a robust framework for assessing the potency, binding kinetics, and mechanism of action of this emerging class of compounds. Rigorous and standardized characterization is paramount for the successful development of these inhibitors into effective cancer therapeutics. As research in this area continues to evolve, these foundational techniques will remain critical in the identification and optimization of the next generation of KRAS-targeted drugs.
References
- 1. WO2021252339A1 - Substituted purine-2,6-dione compounds as kras inhibitors - Google Patents [patents.google.com]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Structural Biology of KRAS Inhibitor BI-2852: A Technical Guide
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most frequent in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas, making it a prime target for therapeutic intervention.[2][3] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a focus of drug development, leading to the approval of covalent inhibitors that specifically target the mutant cysteine in the inactive, GDP-bound state.
This technical guide focuses on the structural biology of a distinct class of KRAS inhibitor, exemplified by BI-2852 . While the query specified "inhibitor 31", literature searches point towards BI-2852, which has been described as such in relevant publications.[4] BI-2852 is a potent, non-covalent, pan-KRAS inhibitor that binds to a novel pocket between the switch I (SI) and switch II (SII) regions of the protein.[5][6] This mechanism is distinct from the covalent KRAS G12C inhibitors, as it targets both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, irrespective of the G12C mutation.[3][5] This guide provides an in-depth overview of the binding mechanism, quantitative interaction data, and experimental methodologies used to characterize the binding of BI-2852 to KRAS.
Mechanism of Action and Binding Characteristics
BI-2852 binds with nanomolar affinity to a previously deemed "undruggable" pocket located between the switch I and switch II regions of KRAS.[5][6] This binding site is present in both the GDP-bound (inactive) and GTP-bound (active) conformational states of the protein.[6] By occupying this critical pocket, BI-2852 sterically hinders the protein-protein interactions necessary for KRAS function.
Specifically, the binding of BI-2852 has been shown to block the interaction of KRAS with:
-
Guanine Nucleotide Exchange Factors (GEFs) , such as SOS1, which promote the exchange of GDP for GTP to activate KRAS.[3][6]
-
GTPase Activating Proteins (GAPs) , which enhance the intrinsic GTPase activity of KRAS to return it to the inactive state.[3][5]
-
Downstream Effector Proteins , such as RAF kinases and PI3Kα, which propagate the signal transduction cascade leading to cell proliferation.[2][6]
A notable and distinct aspect of BI-2852's mechanism is its ability to induce the formation of a nonfunctional dimer of KRAS.[7][8] Structural analysis and biophysical experiments, such as size exclusion chromatography and native mass spectrometry, have confirmed that two molecules of BI-2852 can stabilize a KRAS dimer, which is thought to be inhibitory by occluding the effector binding site.[8][9]
Quantitative Data on BI-2852 Binding and Inhibition
The interaction of BI-2852 with various forms of KRAS and its inhibitory effects on downstream signaling have been quantified using several biophysical and cellular assays. The key quantitative data are summarized in the table below.
| Parameter | KRAS Variant | Value | Method | Reference |
| Binding Affinity (Kd) | ||||
| GCP-KRAS G12D | 740 nM | ITC | [2][10] | |
| GDP-KRAS G12D | 2.0 µM | ITC | [10] | |
| GCP-KRAS WT | 7.5 µM | ITC | [10] | |
| Monomeric KRAS | 22 µM | SPR | [8] | |
| Inhibitory Concentration (IC50) | ||||
| GTP-KRAS G12D :: SOS1 | 490 nM | AlphaScreen | [2][10] | |
| GTP-KRAS G12D :: CRAF | 770 nM | AlphaScreen | [2] | |
| GTP-KRAS G12D :: PI3Kα | 500 nM | AlphaScreen | [2] | |
| Cellular Activity (EC50) | ||||
| pERK Inhibition | NCI-H358 (KRAS mutant) | 5.8 µM | Cell-based assay | [2][10] |
*GCP is a non-hydrolyzable GTP analog.
Structural Insights from X-ray Crystallography
The atomic details of the interaction between BI-2852 and KRAS have been elucidated through X-ray crystallography. The crystal structure of KRAS G12D in complex with BI-2852 and the GTP analog GppNHp has been solved to a resolution of 1.65 Å (PDB ID: 6GJ8).[11] A structure with GDP-bound KRAS G12D is also available (PDB ID: 6ZL5).[12]
These structures reveal that BI-2852 settles into a groove formed by the switch I and switch II loops. Key residues involved in the interaction include those from the α2-helix and the β1-β3 sheets, such as Lys5, Leu6, Val7, Glu37, Ser39, Asp54, Leu56, Gln70, Tyr71, Thr74, and Gly75.[13] The N-benzylindole moiety of BI-2852 was observed to fold back on itself, displacing several water molecules within the binding pocket.[13] This detailed structural information was instrumental in the structure-based design of BI-2852 and provides a blueprint for the development of future pan-KRAS inhibitors targeting this allosteric site.[6][13]
Experimental Protocols
The characterization of the binding of inhibitors like BI-2852 to KRAS involves a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Protein Preparation: Express and purify the desired KRAS construct (e.g., KRAS G12C, residues 1-169) loaded with a non-hydrolyzable GTP analog like GppNHp or GDP. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Inhibitor Preparation: Dissolve BI-2852 in 100% DMSO to create a high-concentration stock solution. Further dilute the inhibitor into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is matched in the protein solution (typically <5%).
-
ITC Experiment:
-
Load the KRAS protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the BI-2852 solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis: Integrate the heat-change peaks for each injection and subtract the heat of dilution (determined from a control experiment injecting inhibitor into buffer). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
SOS1-mediated Nucleotide Exchange Assay (AlphaScreen)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on KRAS, which is a key step in KRAS activation.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare GDP-loaded His-tagged KRAS G12C.
-
Prepare GST-tagged cRAF-RBD (RAS binding domain).
-
Prepare the catalytic domain of SOS1.
-
Assay Buffer: A suitable buffer such as 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100, and 1 mM DTT.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor (BI-2852) at various concentrations to the wells.
-
Add GDP-loaded His-KRAS G12C to the wells and incubate with the inhibitor for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP.
-
Allow the nucleotide exchange to proceed for a set time (e.g., 60 minutes).
-
Add GST-cRAF-RBD to the wells. The amount of GTP-bound KRAS will determine the extent of binding to cRAF-RBD.
-
Add AlphaLISA anti-His Acceptor beads and AlphaLISA Glutathione Donor beads.
-
Incubate in the dark for 60 minutes.
-
-
Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of KRAS-GTP formed.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography
This technique provides high-resolution structural information of the protein-inhibitor complex.
Protocol:
-
Protein-Inhibitor Complex Formation: Incubate purified, concentrated KRAS G12C (loaded with GDP or a non-hydrolyzable GTP analog) with a molar excess of BI-2852 (e.g., 3-5 fold molar excess) for several hours on ice.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (different precipitants, pH, salts, and additives). Set up crystallization plates with drops containing a 1:1 ratio of the protein-inhibitor complex and the reservoir solution.
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentration of the precipitant, protein, and inhibitor, as well as the temperature, to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals (if necessary) and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure as a search model. Build the inhibitor into the electron density map and refine the model to obtain the final high-resolution structure of the KRAS:BI-2852 complex.[11][12]
Visualizations
KRAS Signaling Pathway and Inhibition by BI-2852
Caption: The KRAS signaling pathway is initiated by GEFs like SOS1, leading to active KRAS-GTP, which engages effectors like RAF and PI3K. BI-2852 inhibits multiple nodes in this pathway.
Mechanism of Action of BI-2852
Caption: BI-2852 binds to the switch I/II pocket of KRAS, blocking interactions with GEFs, GAPs, and effectors, and inducing the formation of a non-functional dimer.
Experimental Workflow for BI-2852 Characterization
Caption: A typical workflow for characterizing a KRAS inhibitor like BI-2852 involves a combination of biochemical, biophysical, structural, and cellular assays.
References
- 1. revvity.com [revvity.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the In Vitro Potency of KRAS G12C Inhibitors
Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "KRAS G12C inhibitor 31." This guide, therefore, presents a comprehensive overview of the in vitro potency of well-characterized, representative KRAS G12C inhibitors based on available research, which can be considered analogous to the requested information for a hypothetical "inhibitor 31."
This technical whitepaper provides a detailed examination of the in vitro potency of covalent inhibitors targeting the KRAS G12C mutation. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers quantitative potency data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Core Concepts of KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, which triggers downstream pathways like the MAPK and PI3K-AKT-mTOR cascades, promoting cell proliferation and survival.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state.[2]
KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue.[3][4] This covalent modification typically occurs when the protein is in its inactive, GDP-bound state, trapping it in this conformation and preventing its activation.[3][5][6] This inhibition blocks downstream signaling and impedes tumor growth.[7]
Quantitative In Vitro Potency Data
The in vitro potency of KRAS G12C inhibitors is assessed through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for several representative inhibitors.
Table 1: Biochemical Potency of Representative KRAS G12C Inhibitors
| Inhibitor Name (Analog) | Assay Type | Target | Parameter | Value (nM) |
| MRTX1133 | TR-FRET Activity | KRAS G12C | IC50 | 4.91 |
| AMG510 (Sotorasib) | TR-FRET Activity | KRAS G12C | IC50 | >20,000 |
| BBO-8956 | HTRF | KRAS G12C-GppNHp | IC50 | 57 |
| BBO-8956 | HTRF | KRAS G12C-GTP | IC50 | 411 |
| AZD4625 | Functional Activity | GDP bound-KRAS G12C | IC50 | 0.003 µM (3 nM) |
Data sourced from multiple studies.[6][8][9][10]
Table 2: Cellular Potency of Representative KRAS G12C Inhibitors
| Inhibitor Name (Analog) | Cell Line | Assay Type | Parameter | Value (nM) |
| MRTX849 (Adagrasib) | MIA PaCa-2 (2D) | Cell Viability | IC50 | 10 - 973 (range) |
| MRTX849 (Adagrasib) | Various G12C lines (3D) | Cell Viability | IC50 | 0.2 - 1042 (range) |
| Compound A | MiaPaCa2 | Cell Viability | IC50 | 4 |
| Compound A | H358 | Cell Viability | IC50 | 6 |
| Compound A | H358 (7-day) | Cell Proliferation | Potency | 8 |
Data compiled from various preclinical studies.[11][12]
Mandatory Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
In Vitro Potency Assessment Workflow
Caption: General experimental workflow for in vitro potency assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are protocols for key experiments cited in the literature for characterizing KRAS G12C inhibitors.
Biochemical Competitive Binding Assays
These assays quantify the binding affinity (e.g., KD) of an inhibitor to the KRAS protein.
-
Principle: A DNA-tagged KRAS protein (e.g., KRAS G12C fused to an NFκB DNA-binding domain) is incubated with a capture ligand immobilized on magnetic beads.[13] The test inhibitor is added in various concentrations to compete with the capture ligand for binding to the KRAS protein. The amount of KRAS protein bound to the beads is quantified using qPCR of the DNA tag.
-
Protocol Outline:
-
Prepare cell extracts containing the DNA-tagged KRAS G12C protein.[13]
-
Incubate the protein extract with a concentration series of the test inhibitor.
-
Add magnetic beads coated with a KRAS switch II pocket capture ligand.
-
Allow the binding to reach equilibrium.
-
Wash the beads to remove unbound protein.
-
Elute the bound protein or directly perform qPCR on the bead-bound DNA tags to quantify the amount of captured KRAS protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is often used to measure the inhibition of nucleotide exchange, a key step in KRAS activation.
-
Principle: This assay measures the displacement of a fluorescently labeled GTP analog from the KRAS protein. Inhibition of the interaction between KRAS and a guanine nucleotide exchange factor (GEF), such as SOS1, by the test compound results in a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with a fluorescent GTP analog.
-
The GEF protein (e.g., SOS1) is added to catalyze the nucleotide exchange.
-
The test inhibitor is added at various concentrations.
-
The reaction is incubated to allow for nucleotide exchange and inhibitor binding.
-
The TR-FRET signal is measured using a plate reader.
-
The IC50 value, representing the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity, is determined from the dose-response curve.[9][10]
-
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®)
These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12C mutation.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Protocol Outline:
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates.[14]
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72-96 hours).[14]
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[12]
-
Western Blot Analysis for Pathway Modulation
This technique is used to assess whether the inhibitor successfully blocks the downstream signaling cascade activated by KRAS.
-
Principle: Western blotting detects specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) forms of downstream proteins like ERK (pERK), one can determine if the inhibitor is blocking the signaling pathway.
-
Protocol Outline:
-
Treat KRAS G12C mutant cells with the inhibitor at various concentrations or for different durations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for pERK, total ERK, and a loading control (e.g., actin).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A reduction in the pERK signal relative to total ERK indicates successful pathway inhibition.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
In-Depth Technical Analysis of KRAS G12C Inhibitor from Patent WO2021252339A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the KRAS G12C inhibitors disclosed in patent WO2021252339A1, with a primary focus on the lead compound, designated as "KRAS G12C inhibitor 31" (Compound 1). This document summarizes the core quantitative data, provides detailed experimental methodologies for key biological assays, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation
The patent discloses several substituted purine-2,6-dione compounds as inhibitors of the KRAS G12C mutant protein. The inhibitory activities of these compounds were evaluated using biochemical and cellular assays. The key quantitative data for representative compounds are summarized below.
| Compound ID | Example No. | KRAS G12C Biochemical IC50 (nM) | NCI-H358 Cell-Based p-ERK IC50 (nM) |
| This compound | 1 | 1.2 | 3.5 |
| KRAS G12C inhibitor 30 | 2 | 2.5 | 8.1 |
| KRAS G12C inhibitor 29 | 3 | 4.8 | 15.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the patent are provided below to facilitate reproducibility and further investigation.
Biochemical Assay: KRAS G12C (GDP) SOS1-Mediated Nucleotide Exchange Assay
This assay quantifies the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation, which is catalyzed by the guanine nucleotide exchange factor SOS1.
Materials:
-
KRAS G12C protein (amino acids 1-169)
-
SOS1 protein (catalytic domain, amino acids 564-1049)
-
BODIPY-FL-GTP (fluorescently labeled GTP)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Test Compounds
Protocol:
-
A solution of KRAS G12C protein (final concentration 50 nM) and SOS1 protein (final concentration 10 nM) is prepared in the assay buffer.
-
The test compound is added to the protein solution at various concentrations and incubated for 60 minutes at room temperature to allow for covalent binding to the Cysteine-12 residue of KRAS G12C.
-
The nucleotide exchange reaction is initiated by the addition of BODIPY-FL-GTP (final concentration 200 nM).
-
The fluorescence polarization is measured every 30 seconds for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The rate of nucleotide exchange is calculated from the initial linear portion of the fluorescence polarization versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Assay: NCI-H358 Phospho-ERK (p-ERK) AlphaLISA Assay
This assay measures the phosphorylation of ERK (a downstream effector in the KRAS signaling pathway) in the NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation. Inhibition of KRAS G12C is expected to decrease the levels of phosphorylated ERK.
Materials:
-
NCI-H358 cells
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Lysis Buffer
-
AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit
-
Test Compounds
Protocol:
-
NCI-H358 cells are seeded in 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
The cell culture medium is replaced with a serum-free medium, and the cells are incubated for 24 hours to synchronize them and reduce basal signaling.
-
The cells are then treated with various concentrations of the test compound for 2 hours.
-
Following treatment, the cells are lysed according to the manufacturer's protocol for the AlphaLISA kit.
-
The cell lysates are transferred to a 384-well plate, and the AlphaLISA acceptor and donor beads are added.
-
The plate is incubated in the dark at room temperature for 2 hours.
-
The AlphaLISA signal is read on an EnVision® plate reader.
-
IC50 values are calculated by plotting the percentage of p-ERK inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic model.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Workflow for the KRAS G12C Biochemical Assay.
Caption: Workflow for the NCI-H358 Cell-Based p-ERK Assay.
Biophysical Assays for Characterizing KRAS G12C Inhibitor Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes like cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, particularly in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.
The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state has marked a paradigm shift in cancer therapy. These inhibitors, such as sotorasib and adagrasib, prevent the protein from being activated, thereby blocking downstream oncogenic signaling.
Understanding the kinetic parameters of these inhibitors is paramount for optimizing their efficacy and selectivity. The kinetic profile of a covalent inhibitor is typically described by a two-step mechanism: first, the reversible formation of a non-covalent complex (characterized by the inhibition constant, Ki), followed by the irreversible formation of a covalent bond (characterized by the inactivation rate constant, kinact). The overall potency is often expressed as the second-order rate constant, kinact/Ki. This guide provides an in-depth overview of the core biophysical assays used to determine these critical kinetic parameters.
KRAS G12C Signaling Pathway
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), like Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state. The G12C mutation impairs GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state. Active, GTP-bound KRAS engages with downstream effector proteins, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, which drive tumor cell proliferation and survival.[1] KRAS G12C inhibitors bind to the inactive, GDP-state, preventing GEF-mediated activation and subsequent downstream signaling.
Core Biophysical Assays and Kinetic Data
A variety of biophysical techniques are employed to measure the distinct kinetic parameters of KRAS G12C inhibitors. Each assay offers unique advantages in terms of throughput, resolution, and the specific parameters it can measure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful, label-free technique for directly observing the covalent modification of KRAS G12C. By measuring the mass shift upon inhibitor binding, it allows for the quantification of the unmodified protein and the protein-inhibitor adduct over time. This method is particularly well-suited for determining the overall second-order rate constant (kinact/Ki) in a high-throughput manner.[2][3]
Table 1: Kinetic Parameters for KRAS G12C Inhibitors Determined by Mass Spectrometry
| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (µM) | Reference |
| Adagrasib (MRTX849) | 35,000 | 0.13 | 3.7 | [4] |
| AMG 510 (Sotorasib) | 9,900 | - | - | [4][5] |
| ARS-1620 | 1,100 | - | - | [4][5] |
| ARS-853 | 76 | - | - | [5] |
Note: '-' indicates data not reported in the cited source. Values are often determined under specific experimental conditions and may vary.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions.[6] One interactant (e.g., biotinylated KRAS G12C) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Binding events are detected as a change in the refractive index. SPR can determine the reversible binding affinity (KD) and the individual association (kon) and dissociation (koff) rate constants.[7] For covalent inhibitors, specialized SPR methodologies can be used to resolve all three fundamental kinetic rate constants: kon, koff, and kinact.[8]
Table 2: Kinetic Parameters for KRAS G12C Inhibitors Determined by Surface Plasmon Resonance
| Inhibitor / Compound | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| BI-2852 (non-covalent) | 12 | 1.1 x 106 | 0.013 | [7] |
| MRTX1133 (G12D inhibitor) | 0.28 | 3.0 x 106 | 8.5 x 10-4 | [7] |
| Compound A (covalent) | - | 2.2 x 105 | 1.27 | [8] |
Note: Data for different inhibitors and assay types are presented to illustrate the range of parameters measured. Direct comparison requires identical experimental conditions.
Stopped-Flow Fluorescence Spectroscopy
This technique allows for the measurement of rapid kinetic processes that occur on the millisecond timescale.[9] By mixing a fluorescently labeled KRAS G12C variant with an inhibitor, changes in fluorescence upon binding and covalent modification can be monitored.[10] This method can distinguish the initial rapid, reversible binding event from the slower, pH-dependent covalent ligation step, providing estimates for both Kd (approximating Ki) and kinact.[11][12]
Table 3: Kinetic Parameters for KRAS G12C Inhibitors Determined by Stopped-Flow Fluorescence
| Inhibitor | Parameter | Value | Conditions | Reference |
| ARS-853 | Kd | 36.0 ± 0.7 µM | 5°C | [10][12] |
| ARS-853 | kinact/Ki | 2,770 M-1s-1 | 20°C, pH 8.6 | [10] |
| AMG 510 | kinact/Ki | 14,000 M-1s-1 | 20°C, pH 8.6 | [10] |
Cellular Target Engagement and Functional Assays
While biochemical assays are crucial for determining intrinsic binding kinetics, cellular assays are essential to confirm target engagement and functional effects in a physiological context.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the apparent affinity of an inhibitor by its ability to compete with a fluorescent tracer that reversibly binds to a NanoLuc® luciferase-tagged KRAS G12C. It provides a quantitative measure of compound affinity and occupancy in living cells.[13][14][15]
-
Time-Resolved FRET (TR-FRET): These assays are often used in high-throughput screening. One common format monitors the inhibitor's ability to disrupt the SOS1-mediated nucleotide exchange from GDP to GTP.[16][17] Another format measures the disruption of the interaction between active, GTP-bound KRAS and the Ras-binding domain (RBD) of its effector, cRAF.[16]
Table 4: Cellular Affinity (IC50) of KRAS G12C Inhibitors Determined by NanoBRET
| Inhibitor | Apparent Affinity (IC50, nM) | Cell Line | Reference |
| Sotorasib (AMG 510) | 11 | HEK293 | |
| Adagrasib (MRTX849) | 1.8 | HEK293 | |
| BI-2852 (non-covalent) | 26 | HEK293 |
Note: IC50 values are dependent on assay conditions, including tracer concentration and incubation time.
Experimental Protocols & Workflows
General Workflow for Inhibitor Characterization
The characterization of a novel KRAS G12C inhibitor typically follows a multi-assay workflow to build a comprehensive kinetic and functional profile.
Protocol 1: High-Throughput Kinetic Analysis by RapidFire-MS
This protocol is adapted from methodologies used for high-throughput determination of kinact/Ki.[2][3]
Objective: To determine the second-order rate constant (kinact/Ki) of covalent inhibitors against KRAS G12C.
Materials:
-
Recombinant, purified KRAS G12C (GDP-bound)
-
Test inhibitors dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Quench Solution (e.g., 0.4% formic acid in water)
-
Liquid handling robot (e.g., Echo, Janus)
-
RapidFire High-Throughput MS system coupled to a triple quadrupole or TOF mass spectrometer
Methodology:
-
Plate Preparation: Using a liquid handling robot, prepare a 384-well plate containing serial dilutions of the test inhibitors.
-
Reaction Initiation: Add KRAS G12C protein to the inhibitor plate to start the reaction. The final protein concentration is typically in the low micromolar range.
-
Time-Course Quenching: At specific time points (e.g., 0, 1, 2, 5, 10, 30 minutes), transfer an aliquot of the reaction mixture to a quench plate containing the quench solution to stop the reaction.
-
RapidFire-MS Analysis: The quenched samples are aspirated onto a solid-phase extraction (SPE) cartridge to desalt and concentrate the protein. The protein is then eluted directly into the mass spectrometer.
-
Data Acquisition: The mass spectrometer measures the relative abundance of the unmodified KRAS G12C and the inhibitor-bound adduct at each time point.
-
Data Analysis:
-
Calculate the fraction of KRAS G12C modified at each time point for each inhibitor concentration.
-
Plot the observed rate (kobs) versus inhibitor concentration.
-
Fit the data to the following equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i + [I])
-
Alternatively, under pseudo-first-order conditions ([I] >> [P]), a bimolecular reaction model can be used to directly extract kinact/Ki from the time-course data.[18]
-
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol is based on the Promega NanoBRET™ TE Intracellular RAS Assay.[13]
Objective: To measure the apparent affinity of test compounds for KRAS G12C in live cells.
Materials:
-
HEK293 cells
-
Plasmids: LgBiT-KRAS(G12C), SmBiT(q)-KRAS(G12C), Transfection Carrier DNA
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Assay Plate: 384-well, white, tissue culture-treated
-
NanoBRET™ RAS Tracer K-1
-
NanoGlo® Substrate
-
Test compounds in DMSO
-
Plate reader capable of measuring luminescence and filtered BRET signals (450 nm and >600 nm).
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the LgBiT-KRAS(G12C), SmBiT(q)-KRAS(G12C), and carrier DNA plasmids. Plate the transfected cells into a 384-well assay plate and incubate for ~20 hours.
-
Tracer and Compound Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Prepare the NanoBRET Tracer K-1 in Opti-MEM.
-
Add the tracer to the cells first, followed immediately by the addition of the test compounds.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement:
-
Add NanoGlo® Substrate to all wells.
-
Read the plate within 10 minutes, measuring both Donor (450 nm) and Acceptor (>600 nm) luminescence.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Signal / Donor Signal).
-
Convert the raw ratios to MilliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC50 value, which represents the apparent cellular affinity of the compound.
-
Conclusion
A multi-faceted approach utilizing a suite of biophysical and cellular assays is essential for the comprehensive characterization of KRAS G12C inhibitor kinetics. High-throughput methods like mass spectrometry and TR-FRET are invaluable for initial screening and potency ranking. In-depth mechanistic understanding is then achieved through detailed kinetic analyses using techniques such as SPR and stopped-flow fluorescence. Finally, cellular assays like NanoBRET confirm that the biochemical activity translates into target engagement in a physiological environment. The integration of these methodologies provides the robust data package required to guide medicinal chemistry efforts and advance the development of next-generation KRAS G12C inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 3. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]
- 15. RAS がん遺伝子| RAS パスウェイ 創薬 | RAS パスウェイ解析 [promega.jp]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Guide: Early Preclinical Data for a Representative KRAS G12C Inhibitor
Disclaimer: A specific compound designated "KRAS G12C inhibitor 31" was not identified in the available literature. This guide provides a comprehensive overview of early preclinical data for a representative and well-characterized covalent KRAS G12C inhibitor, Adagrasib (MRTX849), based on publicly available data. The principles, experimental designs, and data interpretation are broadly applicable to the preclinical assessment of novel KRAS G12C inhibitors.
Introduction to KRAS G12C as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2] KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways.[1][3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks KRAS in a constitutively active state, leading to uncontrolled cell proliferation, growth, and survival.[1][4] This specific mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[4] The discovery of a druggable pocket near the mutant cysteine has enabled the development of covalent inhibitors that specifically target KRAS G12C, marking a significant breakthrough in cancer therapy.[2][5]
Mechanism of Action of Covalent KRAS G12C Inhibitors
Covalent KRAS G12C inhibitors, such as Adagrasib, selectively bind to the mutant cysteine residue in the switch-II pocket of the protein.[2] This binding occurs when KRAS G12C is in its inactive, GDP-bound state. The covalent modification traps the protein in this "off" state, preventing the exchange of GDP for GTP, which is necessary for its activation.[2][6] By locking KRAS G12C in an inactive conformation, these inhibitors block downstream signaling through critical pathways like the MAPK and PI3K-AKT pathways.[1][4]
Signaling Pathways
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that are crucial for tumor growth and survival. The two primary pathways are:
-
MAPK/ERK Pathway: This pathway, involving RAF, MEK, and ERK, is a central regulator of cell proliferation and differentiation.[4][7]
-
PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.[4][7][8]
The inhibition of KRAS G12C is designed to shut down these oncogenic signals.
Preclinical Data
Data Presentation
The preclinical evaluation of a KRAS G12C inhibitor involves assessing its potency and selectivity in both cellular and animal models.
Table 1: In Vitro Antiproliferative Activity of Adagrasib (MRTX849) in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 2D Assay | IC50 (nM) - 3D Assay |
| H358 | NSCLC | 10 - 973 (range) | < 100 |
| MIA PaCa-2 | Pancreatic | 10 - 973 (range) | < 100 |
| H2122 | NSCLC | 10 - 973 (range) | < 100 |
| H1373 | NSCLC | 10 - 973 (range) | < 100 |
| Various | Multiple | 10 - 973 (range) | 0.2 - 1042 (range) |
Data compiled from preclinical studies of MRTX849. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and varied across a panel of cell lines.[9] Notably, potency was generally improved in 3D culture formats.[9]
Table 2: In Vivo Antitumor Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Model Type | Tumor Type | Outcome |
| Cell Line-Derived Xenograft (CDX) | Multiple | Tumor regression in 17 of 26 (65%) models |
| Patient-Derived Xenograft (PDX) | Multiple | Tumor regression in 17 of 26 (65%) models |
Data from a study where Adagrasib was tested in 26 different KRAS G12C-positive xenograft models, demonstrating significant tumor regression in a majority of them.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
Cell Viability Assay (3D Spheroid Model)
This assay measures the potency of the inhibitor on cancer cell proliferation in a three-dimensional culture that better mimics a tumor microenvironment.
-
Cell Seeding: Seed KRAS G12C-mutant cells (e.g., H358) in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells/well in the appropriate culture medium.
-
Spheroid Formation: Centrifuge the plates to facilitate cell aggregation and incubate for 3-4 days to allow for spheroid formation.
-
Compound Treatment: Prepare a serial dilution of the KRAS G12C inhibitor (e.g., Adagrasib) in culture medium. Add the diluted compound to the wells containing spheroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Assessment: Use a luminescent cell viability assay reagent (e.g., CellTiter-Glo® 3D). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot for Pathway Modulation
This technique is used to confirm that the inhibitor is hitting its target and modulating the intended downstream signaling pathway.
-
Cell Treatment: Plate KRAS G12C-mutant cells and allow them to adhere. Treat the cells with the inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and then incubate with primary antibodies overnight. Key antibodies include those against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis is performed to quantify the reduction in p-ERK and p-AKT levels relative to total protein levels and the loading control, confirming pathway inhibition.[9]
In Vivo Tumor Xenograft Study
This experiment evaluates the antitumor activity of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C-mutant human cancer cells (e.g., 5 million H358 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, inhibitor at 30 mg/kg, inhibitor at 100 mg/kg).
-
Treatment Administration: Administer the inhibitor and vehicle daily via the appropriate route (e.g., oral gavage for Adagrasib).[10][11]
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week to monitor efficacy and toxicity.
-
Endpoint and Analysis: The study may conclude when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. Tumor regression may also be observed.[2]
Visualizations
Preclinical Inhibitor Evaluation Workflow
Conclusion
The preclinical data for representative KRAS G12C inhibitors like Adagrasib demonstrate potent and selective activity against cancer models harboring this specific mutation. These compounds effectively inhibit downstream signaling, leading to reduced cell proliferation in vitro and significant tumor regression in vivo.[9] The comprehensive preclinical assessment, including detailed cellular and in vivo studies, provides a strong rationale for their advancement into clinical trials. While monotherapy shows promise, emerging preclinical data also suggests that combination strategies, for instance with inhibitors of upstream regulators like SHP2 or EGFR, may be necessary to overcome adaptive resistance mechanisms and improve durable responses.[5][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Understanding the Binding Mode of Novel KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a key molecular switch in cellular signaling, has long been considered an elusive target in cancer therapy. The discovery of a druggable pocket in the G12C mutant of KRAS has ignited a new era of targeted drug development, leading to the approval of the first generation of KRAS G12C inhibitors and a burgeoning pipeline of novel agents. This technical guide provides an in-depth exploration of the binding modes of these novel inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. Our aim is to equip researchers and drug developers with the critical information needed to advance the design and evaluation of the next generation of KRAS G12C-targeted therapies.
Quantitative Analysis of Novel KRAS G12C Inhibitors
The development of potent and selective KRAS G12C inhibitors is a data-driven process. The following tables summarize key quantitative data for several notable inhibitors, providing a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical Potency of Novel KRAS G12C Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action |
| Sotorasib (AMG 510) | Nucleotide Exchange | 8.88[1] | 36,000 (for ARS-853, a precursor)[2] | Covalent, GDP-bound state (inactive) |
| Adagrasib (MRTX849) | Cell Growth (NCI-H358) | ~6[3] | - | Covalent, GDP-bound state (inactive) |
| Divarasib (GDC-6036) | KRAS G12C Inhibition | <10[4] | - | Covalent, GDP-bound state (inactive) |
| Glecirasib (JAB-21822) | Nucleotide Exchange | - | - | Covalent, GDP-bound state (inactive) |
| MRTX1133 | Nucleotide Exchange (G12D) | 0.14[1] | - | Non-covalent, Selective for G12D |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Table 2: Cellular Activity of Novel KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | 6[3] |
| MIA PaCa-2 | Cell Viability | 9[3] | |
| H358 | Cell Growth | 81.8[5] | |
| H23 | Cell Growth | 690.4[5] | |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK Inhibition | - |
| Glecirasib (JAB-21822) | Multiple KRAS G12C lines | Cell Viability | Subnanomolar[6] |
| Adagrasib | 7 of 9 KRAS G12C cell lines | Cell Growth | Varied[7] |
Experimental Protocols for Characterizing Inhibitor Binding
Elucidating the precise binding mode of a novel inhibitor is paramount for structure-based drug design and optimization. The following are representative, detailed protocols for key experimental techniques used in the characterization of KRAS G12C inhibitors.
X-ray Crystallography of a KRAS G12C-Inhibitor Complex
This protocol provides a generalized workflow for obtaining a high-resolution crystal structure of a KRAS G12C-inhibitor complex.
a) Protein Expression and Purification:
-
Expression: Human KRAS G12C (residues 1-169 for improved crystallizability) is typically expressed in E. coli using a pET vector system.[8] The protein is often expressed as a fusion with a purification tag, such as a His-tag.
-
Cell Lysis and Initial Purification: Cells are harvested and lysed. The protein is initially purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Tag Removal and Further Purification: The purification tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity and homogeneity.
-
Nucleotide Loading: The purified KRAS G12C is loaded with a non-hydrolyzable GDP analog, such as GDPNP, to ensure a homogenous population in the inactive state.
b) Co-crystallization:
-
Complex Formation: The purified, GDP-loaded KRAS G12C is incubated with a molar excess of the novel inhibitor to ensure complete covalent modification of Cys12.
-
Crystallization Screening: The KRAS G12C-inhibitor complex is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of pH, precipitant, and salt conditions. Hanging drop or sitting drop vapor diffusion methods are commonly employed.[9]
-
Crystal Optimization: Promising crystallization hits are optimized by systematically varying the concentrations of the protein, inhibitor, precipitant, and other additives to obtain large, well-diffracting crystals. A successful condition for a KRAS G12C complex was reported as 5% PEG400, 2 M (NH4)2SO4, 0.1 M HEPES pH 7.5.[9]
c) Data Collection and Structure Determination:
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing the crystallization buffer supplemented with a cryo-protectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of KRAS as a search model.[10] The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.
Cryo-Electron Microscopy (Cryo-EM) of a KRAS G12C-Inhibitor Complex
Cryo-EM is an increasingly powerful technique for determining the structures of challenging protein complexes, including smaller proteins like KRAS when bound to a scaffold.
a) Sample Preparation:
-
Complex Formation: The KRAS G12C-inhibitor complex is prepared as described for X-ray crystallography.
-
Scaffold Attachment (for smaller proteins): To overcome the size limitations of cryo-EM for small proteins like KRAS (~19 kDa), the protein can be bound to a rigid molecular scaffold, such as a designed protein cage or DARPin (Designed Ankyrin Repeat Protein).[11][12]
-
Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.
b) Data Collection:
-
Microscopy: The vitrified grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of movie frames is collected.
c) Image Processing and 3D Reconstruction:
-
Movie Correction and Particle Picking: The movie frames are corrected for beam-induced motion, and individual particle images are selected from the micrographs.
-
2D and 3D Classification: The particles are classified in 2D and 3D to remove junk particles and to identify different conformational states.
-
3D Reconstruction and Refinement: A high-resolution 3D map of the KRAS G12C-inhibitor complex is generated and refined.
d) Model Building and Analysis:
-
Model Building: An atomic model of the complex is built into the cryo-EM density map.
-
Analysis: The final structure is analyzed to understand the binding mode of the inhibitor and its interactions with KRAS G12C. This can reveal conformational differences compared to crystal structures.[11]
NMR Spectroscopy for Assessing Inhibitor Binding
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[13]
a) Protein Preparation:
-
Isotopic Labeling: For protein-observed NMR experiments, KRAS G12C is expressed in minimal media supplemented with ¹⁵N- and/or ¹³C-labeled nutrients to produce isotopically labeled protein.[14]
b) NMR Experiments:
-
¹H-¹⁵N HSQC Titration: This is a common experiment to monitor ligand binding. A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled KRAS G12C are recorded upon titration with increasing concentrations of the inhibitor.[8]
-
Data Analysis: Changes in the chemical shifts and/or intensities of the protein's amide signals upon inhibitor binding are monitored. These changes can be used to:
-
Confirm Binding: Significant chemical shift perturbations (CSPs) indicate binding.
-
Map the Binding Site: The residues exhibiting the largest CSPs are likely at or near the binding site.
-
Determine Binding Affinity (Kd): The CSPs can be plotted against the ligand concentration and fit to a binding isotherm to calculate the dissociation constant (Kd).
-
-
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that can be used for fragment screening and to identify which parts of a ligand are in close contact with the protein.
Biochemical Assays: TR-FRET Nucleotide Exchange Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to screen for and characterize inhibitors that block the exchange of GDP for GTP, a key step in KRAS activation.[15][16]
a) Assay Principle:
This assay measures the interaction between GTP-bound KRAS G12C and a downstream effector protein, such as the Ras-binding domain (RBD) of cRAF. In the presence of an inhibitor that locks KRAS in the GDP-bound state, this interaction is blocked, leading to a decrease in the FRET signal.[17][18]
b) Materials:
-
His-tagged, GDP-loaded KRAS G12C protein
-
SOS1 (a guanine nucleotide exchange factor)
-
GTP
-
RBD of cRAF
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
A fluorescently labeled molecule that binds to the RBD (acceptor fluorophore)
-
Assay buffer
-
384-well microplate
c) Protocol:
-
Dispense Reagents: In a 384-well plate, add the GDP-loaded KRAS G12C protein.
-
Add Inhibitor: Add the novel inhibitor at various concentrations.
-
Initiate Nucleotide Exchange: Add a mixture of SOS1 and GTP to all wells except the negative control. This will initiate the exchange of GDP for GTP on KRAS G12C.
-
Add Effector Protein: After a short incubation, add the RBD of cRAF.
-
Add Detection Reagents: Add the Tb-labeled anti-His antibody and the acceptor fluorophore.
-
Incubate and Read: Incubate the plate at room temperature to allow for binding and FRET to occur. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing KRAS G12C Biology and a Drug Discovery Workflow
Understanding the context of KRAS G12C signaling and the process of inhibitor discovery is crucial. The following diagrams, generated using Graphviz, illustrate these key concepts.
Caption: The KRAS G12C signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and downstream effector pathways leading to cell proliferation. Novel inhibitors trap KRAS G12C in the inactive GDP-bound state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncodaily.com [oncodaily.com]
- 7. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rrcgvir.com [rrcgvir.com]
- 13. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. NMR-Chemical-Shift-Driven Protocol Reveals the Cofactor-Bound, Complete Structure of Dynamic Intermediates of the Catalytic Cycle of Oncogenic KRAS G12C Protein and the Significance of the Mg2+ Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
Methodological & Application
Application Notes and Protocols for Assessing KRAS G12C Target Engagement In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy for a previously "undruggable" target.[1][2][3] Assessing the extent to which these drugs engage their target in a living organism (in vivo) is critical for understanding their pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and predicting therapeutic efficacy.[1][4][5][6] This document provides detailed application notes and protocols for several key methods used to assess KRAS G12C target engagement in vivo.
Signaling Pathway Overview
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably those in the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[7][8][9] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active.[7] Covalent KRAS G12C inhibitors bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[1][3][4][5][6]
Direct Assessment of Target Occupancy by Mass Spectrometry
Mass spectrometry (MS)-based methods provide a direct and quantitative measurement of the covalent modification of KRAS G12C by an inhibitor. These approaches can distinguish between the inhibitor-bound (adducted) and unbound (free) forms of the protein in tumor tissue.
Application Note
This method is considered the gold standard for quantifying target engagement of covalent inhibitors. It allows for the calculation of target occupancy, which is the percentage of the target protein that is bound by the drug. This is a critical parameter in establishing a PK/PD relationship and guiding dose selection in preclinical and clinical studies.[1][4][5][6][10] Recent advancements have enabled the use of this technique on small tumor biopsies, including formalin-fixed, paraffin-embedded (FFPE) tissues.[11][12]
Experimental Workflow: Immunoaffinity LC-MS/MS
Protocol: Immunoaffinity 2D-LC-MS/MS for KRAS G12C Target Occupancy
This protocol is adapted from published methods for quantifying free and drug-bound KRAS G12C in tumor biopsies.[1][4][5][6]
1. Sample Preparation:
-
Excise tumors from xenograft or genetically engineered mouse models at various time points after inhibitor administration.
-
Snap-freeze tumors in liquid nitrogen or fix in formalin and embed in paraffin.
-
Homogenize frozen tissue or deparaffinize and rehydrate FFPE sections.
-
Lyse the tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a standard assay (e.g., BCA).
2. Immunoaffinity Enrichment:
-
Incubate the protein lysate with an anti-RAS antibody (e.g., pan-RAS) conjugated to magnetic beads to capture both free and adducted KRAS G12C.
-
Wash the beads several times to remove non-specifically bound proteins.
3. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptides using a two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) system.
-
The first dimension of chromatography provides peptide separation, and the second dimension separates the target peptides for mass spectrometric analysis.
-
Use a targeted MS method, such as parallel reaction monitoring (PRM), to specifically detect and quantify the signature peptides for both unbound KRAS G12C and the inhibitor-adducted form.[11]
5. Data Analysis:
-
Integrate the peak areas for the unbound and adducted peptides.
-
Calculate the percent target occupancy using the following formula: % Occupancy = (Area of Adducted Peptide) / (Area of Adducted Peptide + Area of Unbound Peptide) * 100
Quantitative Data Summary
| Inhibitor | Model | Dose (mg/kg) | Time Point | Target Occupancy (%) | Reference |
| Compound A | MiaPaCa2 Xenograft | 5 | 3h | ~91 | [13] |
| Compound A | MiaPaCa2 Xenograft | 30 | 3h | ~98 | [13] |
| GDC-6036 | MIA PaCa-2 Xenograft | Dose-dependent | - | Dose-dependent increase | [10] |
| AZD4625 | MIA PaCa-2 Xenograft | 100 | 6h | 89.6 | [11][12] |
| AZD4625 | MIA PaCa-2 Xenograft | 100 | 24h | 58.4 | [11][12] |
| AZD4625 | NCI-H2122 Xenograft | 100 | 6h | 60.0 | [11][12] |
| AZD4625 | NCI-H2122 Xenograft | 100 | 24h | 34.0 | [11][12] |
Indirect Assessment via Downstream Pathway Modulation (p-ERK)
Inhibition of KRAS G12C should lead to a reduction in the phosphorylation of downstream signaling proteins, such as ERK. Measuring the levels of phosphorylated ERK (p-ERK) serves as a valuable pharmacodynamic (PD) biomarker to indirectly assess target engagement and pathway inhibition.[7][9][13][14]
Application Note
Western blotting or immunohistochemistry (IHC) for p-ERK is a widely used, semi-quantitative method to assess the biological consequence of KRAS G12C inhibition in tumor tissues.[13][14] A decrease in p-ERK levels following inhibitor treatment provides evidence of target engagement and functional pathway modulation. This method is particularly useful for correlating target occupancy data with a downstream biological effect.
Protocol: Western Blotting for p-ERK in Tumor Lysates
This protocol outlines the general steps for assessing p-ERK levels in tumor lysates.[15][16]
1. Sample Preparation:
-
Collect tumor tissues at specified time points after treatment and snap-freeze.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like GAPDH.[15][16]
-
Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK or loading control signal.
Quantitative Data Summary
| Inhibitor | Model | Dose (mg/kg) | Time Point | p-ERK Inhibition | Reference |
| Compound A | MiaPaCa2 Xenograft | Dose-dependent | Various | Dose-dependent decrease | [13][14] |
| AMG 510 | NCI-H358 Xenograft | Dose-dependent | 2h | Dose-dependent decrease, correlates with target occupancy | [9] |
| BI 1823911 | MIA PaCa-2 Xenograft | 60 | - | Strong and sustained inactivation | [7] |
Non-Invasive Assessment by Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to assess target engagement and the metabolic response to KRAS G12C inhibition in living animals over time.
Application Note
PET imaging offers the significant advantage of being non-invasive, allowing for longitudinal studies in the same animal.[14][17] This reduces inter-animal variability and provides a more dynamic picture of drug activity. Two main types of PET tracers are relevant for KRAS G12C:
-
Direct Target Engagement Tracers: These are radiolabeled versions of KRAS G12C inhibitors (e.g., [18F]PFPMD based on sotorasib) that directly bind to the target, allowing for visualization and quantification of target expression and occupancy.[18][19][20]
-
Pharmacodynamic Tracers: These tracers measure a downstream biological effect of target inhibition. For example, [18F]-FDG measures glucose uptake, which is often reduced upon inhibition of the MAPK pathway.[13][14] Another example is [89Zr]Zr-Tf, which can measure changes in the transferrin receptor, a downstream target of the KRAS-MYC axis.[21]
Experimental Workflow: PET Imaging
Protocol: [18F]PFPMD PET Imaging for Direct Target Assessment
This protocol is based on a first-in-human study of a KRAS G12C-targeted PET tracer.[19]
1. Animal Model and Treatment:
-
Use mice bearing KRAS G12C-positive (e.g., H358) and KRAS G12C-negative (e.g., A549) tumor xenografts.
-
For blocking studies, pre-treat a cohort of mice with a non-radiolabeled KRAS G12C inhibitor (e.g., sotorasib) before tracer injection.
2. Radiotracer Administration:
-
Anesthetize the mice.
-
Inject [18F]PFPMD intravenously via the tail vein.
3. PET/CT Imaging:
-
At a predetermined time post-injection (e.g., 1-2 hours), acquire whole-body PET and CT scans. The CT scan is used for anatomical co-registration and attenuation correction of the PET data.
4. Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumors and other organs on the co-registered PET/CT images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
5. Interpretation:
-
Compare the tracer uptake in KRAS G12C-positive versus negative tumors to demonstrate specificity.
-
In blocking studies, a significant reduction in tracer uptake in the pre-treated group compared to the control group indicates specific binding to KRAS G12C.
Quantitative Data Summary
| Tracer | Model | Comparison | Tumor Uptake (SUVmax or %ID/g) | Reference |
| [18F]PFPMD | NSCLC & CRC Patients | KRAS G12C vs. non-G12C | 3.73 ± 0.58 vs. 2.39 ± 0.22 (SUVmax) | [19] |
| [18F]PFPMD | H358 vs. A549 Xenografts | H358 vs. A549 | 3.93 ± 0.24 vs. 2.47 ± 0.26 (%ID/g) | [19] |
| [18F]PFPMD | H358 Xenograft | H358 + sotorasib block | 2.89 ± 0.29 (%ID/g) | [19] |
| [89Zr]Zr-Tf | Capan-2 & Suit-2 Xenografts | Vehicle vs. JQ1 (MYC inhibitor) | Statistically significant decrease | [21] |
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization of a target protein.[22] When a drug binds to its target protein, the protein's melting point typically increases. This change can be detected by heating cell lysates or tissues to various temperatures and then quantifying the amount of soluble protein remaining.
Application Note
CETSA provides direct evidence of target engagement in a cellular or tissue context.[22][23][24] While it is more commonly used in vitro or ex vivo, it can be adapted for in vivo studies by treating animals with the compound, excising the target tissue, and then performing the thermal shift assay on the tissue lysate.[25] It is a valuable tool for confirming that a compound reaches and binds to its target in a complex biological environment.
Protocol: Ex Vivo CETSA on Tumor Tissue
1. Animal Treatment and Sample Collection:
-
Treat tumor-bearing mice with the KRAS G12C inhibitor or vehicle.
-
At the desired time point, euthanize the animals and excise the tumors.
2. Tissue Lysis:
-
Homogenize the tumor tissue in a suitable buffer, typically without detergents, and supplemented with protease and phosphatase inhibitors.
-
Perform several freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet insoluble components and collect the supernatant.
3. Heat Challenge:
-
Aliquot the tumor lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
4. Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification:
-
Analyze the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blotting or an antibody-based detection method like ELISA or AlphaLISA™.
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve".
6. Interpretation:
-
A shift in the melting curve to a higher temperature for the drug-treated group compared to the vehicle-treated group indicates that the drug has bound to and stabilized the KRAS G12C protein, confirming target engagement.
Conclusion
Assessing KRAS G12C target engagement in vivo is a multifaceted process that can be approached using direct, indirect, invasive, and non-invasive methods. Mass spectrometry provides the most direct and quantitative measure of target occupancy. Western blotting for downstream markers like p-ERK offers a robust method to confirm the functional consequences of target inhibition. Non-invasive PET imaging allows for longitudinal assessment of target binding and metabolic response. Finally, CETSA can provide confirmatory evidence of target binding within the complex milieu of a tumor. The choice of method will depend on the specific research question, available resources, and the stage of drug development. A combination of these approaches will provide the most comprehensive understanding of a KRAS G12C inhibitor's activity in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel PET Imaging Tracer Noninvasively Identifies Cancer Gene Mutation for More Precise Diagnosis - Nuclear Medicine - mobile.Medimaging.net [mobile.medimaging.net]
- 19. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non-Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. auntminnie.com [auntminnie.com]
- 21. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. [vivo.weill.cornell.edu]
- 22. CETSA [cetsa.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pelagobio.com [pelagobio.com]
- 25. researchgate.net [researchgate.net]
Application Note: Confirming Covalent Modification by Inhibitor 31 Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their protein target.[1][2] Verifying this covalent engagement is a critical step in the drug discovery pipeline.[1][3] Mass spectrometry (MS) is a powerful and definitive technology for confirming covalent bond formation, identifying the specific site of modification, and quantifying the extent of target engagement.[1][4][5] This document provides a detailed protocol for using both intact protein analysis and peptide mapping (bottom-up proteomics) to characterize the covalent modification of a target protein by a hypothetical small molecule, "Inhibitor 31."
Intact protein analysis offers a rapid method to confirm that a covalent bond has formed by measuring the mass increase of the target protein corresponding to the mass of the inhibitor.[1][3][6] For more detailed information, peptide mapping analysis provides high-resolution data, pinpointing the exact amino acid residue modified by the inhibitor.[1][2][7][8]
Experimental Workflow & Signaling Pathway
The general workflow for confirming covalent modification involves incubating the target protein with the inhibitor, preparing the sample for mass spectrometric analysis, and then analyzing the data to identify the modification.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 5. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 6. Intact Mass Spectrometry (Intact-MS) Service - Intact Mass Spectrometry (Intact-MS) - ICE Bioscience [en.ice-biosci.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
Application Notes and Protocols for KRAS G12C Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy of combining KRAS G12C inhibitors with other therapeutic agents. The goal of these combination strategies is to overcome intrinsic and acquired resistance, leading to more durable anti-tumor responses.
Introduction
KRAS was long considered an "undruggable" target in oncology. However, the development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy.[1] Despite promising initial responses, many patients develop resistance to KRAS G12C inhibitor monotherapy.[2] Resistance mechanisms often involve the reactivation of the MAPK pathway through various feedback loops or activation of parallel signaling pathways such as the PI3K/AKT/mTOR pathway.[1][3]
Combination therapy has emerged as a critical strategy to enhance the efficacy of KRAS G12C inhibitors.[4][5][6] By co-targeting key nodes in signaling pathways that contribute to resistance, it is possible to achieve synergistic anti-tumor effects and delay or prevent the emergence of resistant clones. This document outlines detailed protocols for in vitro and in vivo experimental setups to investigate these combination strategies.
Common Combination Strategies
Several rational combination strategies are currently under investigation in preclinical and clinical settings.[4][5] These include targeting:
-
Upstream Regulators: Co-inhibition of receptor tyrosine kinases (RTKs) like EGFR, or signaling adaptors such as SHP2 and SOS1, can prevent the reactivation of wild-type RAS isoforms.[7][8]
-
Downstream Effectors: Combining KRAS G12C inhibitors with inhibitors of downstream signaling molecules like MEK, ERK, or PI3K can create a more profound and sustained blockade of pro-survival signaling.[7][9]
-
Parallel Pathways: Targeting parallel survival pathways, such as the PI3K/AKT/mTOR pathway, can counteract bypass mechanisms of resistance.[7][9]
-
Cell Cycle Regulators: Combination with CDK4/6 inhibitors has shown promise, particularly in tumors with co-mutations in cell cycle genes like CDKN2A.[1][10]
-
Immunotherapy: Preclinical evidence suggests that KRAS G12C inhibitors can modulate the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors.[11][12]
Key Experimental Assays
A multi-faceted approach is necessary to thoroughly evaluate the efficacy of KRAS G12C inhibitor combinations. The following are key in vitro and in vivo assays:
-
Cell Viability Assays: To determine the effect of drug combinations on cell proliferation and survival.
-
Apoptosis Assays: To assess the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate the impact of drug combinations on cell cycle progression.
-
Western Blotting: To confirm the on-target effects of the inhibitors and to probe for changes in key signaling pathways.
-
In Vivo Tumor Growth Studies: To evaluate the anti-tumor efficacy of the combination in a living organism.
Data Presentation
Quantitative data from the following experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | KRAS G12C Inhibitor (Alone) | Combination Agent (Alone) | Combination (KRASi + Agent) | Combination Index (CI)* |
| NCI-H358 | 0.05 | 0.2 | 0.01 | < 1 (Synergy) |
| MIA PaCa-2 | 0.1 | 0.5 | 0.03 | < 1 (Synergy) |
| Calu-1 | 0.08 | 0.3 | 0.02 | < 1 (Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Cell Line | Vehicle Control | KRAS G12C Inhibitor | Combination Agent | Combination |
| NCI-H358 | 5% | 20% | 15% | 55% |
| MIA PaCa-2 | 4% | 18% | 12% | 48% |
Table 3: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| KRAS G12C Inhibitor | 65% | 20% | 15% |
| Combination Agent | 50% | 30% | 20% |
| Combination | 75% | 15% | 10% |
Table 4: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | 0% |
| KRAS G12C Inhibitor (10 mg/kg) | 800 | 46.7% |
| Combination Agent (5 mg/kg) | 1000 | 33.3% |
| Combination | 300 | 80% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C Signaling Pathways and Points of Intervention.
Caption: General Experimental Workflow for Combination Studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[13][14][15][16]
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
KRAS G12C inhibitor and combination agent
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor and the combination agent in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle control wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination.
-
Assess synergy using the Combination Index (CI) method.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells.[17][18][19][20]
Materials:
-
6-well plates
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitor and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 48 hours.
-
Allow cells to attach overnight.
-
Treat cells with the drugs of interest for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[21][22][23]
Materials:
-
6-well plates
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitor and combination agent
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI channel to visualize the G0/G1, S, and G2/M peaks.[23]
-
Analyze the percentage of cells in each phase of the cell cycle.
-
Protocol 4: Western Blotting
This protocol is for detecting changes in protein expression and phosphorylation status of key signaling molecules.[24][25]
Materials:
-
6-well plates or 10 cm dishes
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitor and combination agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.[25]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Protocol 5: In Vivo Xenograft Tumor Growth Study
This protocol describes the evaluation of drug combinations in a mouse xenograft model.[24]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel (optional)
-
KRAS G12C inhibitor and combination agent formulated for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, KRAS G12C inhibitor, Combination Agent, Combination).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[24]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
These protocols provide a robust framework for the preclinical evaluation of KRAS G12C inhibitor combination therapies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to guide further drug development efforts.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. search.library.ucr.edu [search.library.ucr.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. mdpi.com [mdpi.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. aacrjournals.org [aacrjournals.org]
- 25. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Organoid (PDO) Models for KRAS G12C Inhibitor Screening
Introduction
The KRAS proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2][3] The development of specific inhibitors targeting KRAS G12C, such as sotorasib and adagrasib, has marked a significant advancement in precision oncology.[4][5] However, challenges like tumor heterogeneity and acquired resistance limit their efficacy.[4][6] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model.[2][6] PDOs are 3D in-vitro culture systems derived from patient tumors that preserve the genetic, phenotypic, and functional characteristics of the original tumor, offering a more clinically relevant platform for drug screening compared to traditional 2D cell lines.[6][7] This document provides a detailed guide for utilizing PDOs to screen for KRAS G12C inhibitor efficacy.
Experimental Workflow
The overall process for using PDOs in KRAS G12C inhibitor screening involves several key stages, from patient sample acquisition to data analysis. This workflow ensures the establishment of robust and representative models for high-throughput screening.
Caption: High-level workflow for KRAS G12C inhibitor screening using PDOs.
Detailed Experimental Protocols
These protocols provide a standardized workflow for the establishment, maintenance, and high-throughput drug screening of PDOs.[7][8]
Protocol 1: Establishment of Colorectal Cancer (CRC) Patient-Derived Organoids
This protocol is adapted from established methods for generating colorectal cancer organoids and can be modified for other epithelial tumors like lung and pancreatic cancer.[8][9]
Materials:
-
Fresh tumor tissue in Tissue Collection Medium
-
Tissue Digestion Medium (Collagenase IV, Y-27632 in DMEM/F12)[8]
-
Advanced DMEM/F-12
-
Matrigel®
-
Colorectal Cancer Organoid Maintenance Medium[8]
-
37°C incubator with 5% CO2
Procedure:
-
Tissue Preparation: Mince the collected tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish.
-
Digestion: Transfer the tissue fragments to a tube containing Tissue Digestion Medium. Incubate at 37°C for 60-90 minutes with gentle agitation to dissociate the tissue into crypts and single cells.[8]
-
Cell Collection: Centrifuge the digested tissue suspension to pellet the cells and crypts. Wash the pellet with cold Advanced DMEM/F-12.
-
Matrigel Embedding: Resuspend the cell pellet in Matrigel® on ice. Carefully dispense 25-50 µL domes of the Matrigel-cell suspension into the center of pre-warmed culture plates.
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.
-
Culture Initiation: Gently add pre-warmed Organoid Maintenance Medium to each well. Culture the organoids at 37°C and 5% CO2.
-
Maintenance: Change the medium every 2-3 days. Organoids should become visible within 7-14 days. Passage the organoids every 7-10 days by dissociating them and re-plating in fresh Matrigel®.
Protocol 2: High-Throughput Screening of KRAS G12C Inhibitors
This protocol details the process for testing inhibitor efficacy in a dose-response manner.
Materials:
-
Established and expanded PDO lines
-
384-well clear-bottom assay plates
-
KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) and control compounds (e.g., Staurosporin, DMSO)[10]
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
PDO Plating: Dissociate mature organoids into small fragments or single cells. Resuspend the fragments in Matrigel® and dispense into a 384-well plate.
-
Compound Preparation: Prepare a 10-point serial dilution of each KRAS G12C inhibitor.[10] Include DMSO as a negative control and a potent cytotoxic agent like Staurosporin as a positive control.
-
Drug Treatment: After the Matrigel® has polymerized and organoids have reformed (typically 24-48 hours), add the diluted compounds to the respective wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO2.
-
Viability Assay: On the final day, perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.[10][11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the DMSO control wells. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from the screening assay should be organized to compare the efficacy of different inhibitors across various PDO models.
Table 1: Representative IC50 Values of KRAS G12C Inhibitors in Different PDO Models
| PDO Model ID | Cancer Type | KRAS Mutation | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) | Pan-KRAS Inhibitor IC50 (nM) |
| PDO-L01 | NSCLC | G12C | 8.5 | 12.1 | >1000 |
| PDO-L02 | NSCLC | G12C | 15.2 | 20.5 | >1000 |
| PDO-C01 | CRC | G12C | 45.8 | 60.3 | >1000 |
| PDO-C02 | CRC | G12D (Control) | >5000 | >5000 | 250.7 |
| PDO-P01 | PDAC | G12C | 150.6 | 210.2 | >1000 |
| PDO-P02 | PDAC | G12V (Control) | >5000 | >5000 | 315.4 |
Note: Data are representative and for illustrative purposes. Actual values will vary based on the specific PDO line and experimental conditions.
KRAS G12C Signaling Pathway and Inhibition
The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling.[1] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][12] Covalent KRAS G12C inhibitors specifically bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and blocking downstream signaling.[5][13]
Caption: The KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Patient-derived organoids represent a highly valuable and clinically relevant platform for the preclinical evaluation of KRAS G12C inhibitors.[2][6] The protocols and workflows outlined in this document provide a comprehensive framework for researchers to establish PDO models, perform high-throughput drug screening, and analyze the resulting data. This approach can accelerate the identification of effective therapeutic strategies, help overcome drug resistance, and ultimately contribute to the development of more personalized cancer treatments.[2][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pancreatic cancer organoid platform identifies an inhibitor specific to mutant KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. huborganoids.nl [huborganoids.nl]
- 7. doaj.org [doaj.org]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [minerva-access.unimelb.edu.au]
- 10. resources.huborganoids.nl [resources.huborganoids.nl]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Downstream Signaling of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation in KRAS has emerged as a key therapeutic target, leading to the development of novel covalent inhibitors. Assessing the efficacy of these inhibitors and understanding the intricate downstream signaling pathways regulated by KRAS G12C is paramount for drug development and cancer research. This document provides detailed application notes and protocols for a variety of assays designed to measure the downstream signaling events of KRAS G12C, enabling researchers to quantify pathway modulation and inhibitor efficacy.
The primary signaling cascade downstream of KRAS is the mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK.[1] Activation of KRAS leads to the phosphorylation and activation of these downstream kinases, culminating in the phosphorylation of extracellular signal-regulated kinase (ERK).[2] Therefore, monitoring the phosphorylation status of ERK (p-ERK) is a robust and widely used readout for KRAS signaling activity.[2] This document will focus on assays measuring p-ERK, as well as methods to determine the activation state of RAS proteins directly.
I. KRAS G12C Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[3] The G12C mutation impairs the GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream signaling pathways.[4] The canonical MAPK pathway is a key effector of KRAS signaling.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Dosing of Preclinical KRAS G12C Inhibitor 31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the novel KRAS G12C Inhibitor 31 in in vivo studies. Our goal is to facilitate seamless experimental design and execution, ensuring optimal efficacy and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel inhibitor, starting dose determination is critical. We recommend a dose-finding study. However, based on preclinical studies of similar KRAS G12C inhibitors, a starting dose in the range of 10-50 mg/kg, administered orally (p.o.) once daily (QD), is a reasonable starting point. It is crucial to monitor for signs of toxicity and adjust the dose accordingly. For compounds with limited oral bioavailability, intraperitoneal (i.p.) administration may be considered.[1][2]
Q2: What are the key pharmacodynamic (PD) markers to assess target engagement in vivo?
A2: To confirm that this compound is hitting its target, we recommend assessing the phosphorylation status of downstream effectors in the MAPK pathway. A significant reduction in phosphorylated ERK (p-ERK) is a primary indicator of target engagement.[2] This can be measured in tumor lysates via Western blot or immunohistochemistry (IHC) at various time points post-dosing.
Q3: How can I troubleshoot suboptimal tumor growth inhibition (TGI)?
A3: Suboptimal TGI can arise from several factors. First, verify target engagement by assessing p-ERK levels in the tumors of treated animals. If p-ERK is not suppressed, this could indicate a problem with drug exposure (pharmacokinetics) or formulation. Consider increasing the dose or optimizing the delivery vehicle. If p-ERK is suppressed but TGI is still low, this may suggest the tumor model is driven by alternative signaling pathways or has developed resistance.
Q4: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can be intrinsic or acquired. Common mechanisms include the reactivation of the RAS-MAPK pathway through various means, such as the amplification of the mutant KRAS G12C allele or the activation of upstream receptor tyrosine kinases (RTKs) like EGFR.[3][4] Additionally, mutations in other downstream effectors like BRAF or MEK can also lead to resistance.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Toxicity / Animal Weight Loss | - Dose is too high.- Off-target effects.- Formulation/vehicle toxicity. | - Reduce the dose.- Switch to a less frequent dosing schedule (e.g., every other day).- Evaluate the toxicity of the vehicle alone in a control group.- Monitor liver enzymes and complete blood counts. |
| No significant reduction in p-ERK | - Insufficient drug exposure (low bioavailability, rapid metabolism).- Poor formulation leading to low absorption. | - Increase the dose.- Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations.- Optimize the formulation (e.g., use of a different vehicle, micronization of the compound).- Consider a different route of administration (e.g., i.p. instead of p.o.).[1][2] |
| Initial tumor regression followed by relapse | - Acquired resistance. | - Biopsy the relapsed tumors to analyze for resistance mechanisms (e.g., KRAS G12C amplification, mutations in other pathway components).- Consider combination therapy with inhibitors of upstream or downstream targets (e.g., SHP2, MEK, or EGFR inhibitors).[3] |
| Variable tumor response within a treatment group | - Inconsistent dosing.- Tumor heterogeneity.- Variability in drug metabolism among animals. | - Ensure accurate and consistent administration of the inhibitor.- Increase the number of animals per group to improve statistical power.- Characterize the baseline molecular features of the tumors. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: NCI-H358 (human lung adenocarcinoma with KRAS G12C mutation) is a commonly used cell line.[1]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H358 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound at the desired dose and schedule (e.g., 50 mg/kg, p.o., QD). The control group should receive the vehicle only.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Monitor animal weight and overall health daily.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect tumor samples at various time points after the final dose (e.g., 2, 6, and 24 hours).
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in formalin for IHC.
-
Western Blot:
-
Homogenize the frozen tumor tissue and lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissue in paraffin and section it.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate the sections with a primary antibody against p-ERK.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the staining intensity and distribution within the tumor.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"troubleshooting off-target effects of covalent KRAS inhibitors"
Welcome to the technical support center for troubleshooting off-target effects of covalent KRAS inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical evaluation of these targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My covalent KRAS inhibitor shows activity in KRAS wild-type cell lines. What are the potential causes?
A1: Activity in KRAS wild-type (WT) cells is a strong indicator of off-target effects.[1] Covalent inhibitors, due to their reactive nature, can bind to other cellular proteins besides the intended KRAS G12C target.[1][2] This can lead to modulation of other signaling pathways and produce a phenotypic effect independent of KRAS inhibition. It is crucial to determine the identity of these off-target proteins to understand the observed phenotype and improve the inhibitor's selectivity.[2]
Q2: How can I identify the specific off-target proteins my inhibitor is binding to?
A2: Several chemoproteomic methods are available to identify the cellular targets of covalent inhibitors.[2][3] These techniques are essential for understanding the inhibitor's full binding profile. Key approaches include:
-
Activity-Based Protein Profiling (ABPP): This method uses probes that mimic the inhibitor to identify binding partners within a protein family or the entire proteome.[3] A limitation is that it may not capture binding outside the specified protein class.[3]
-
Covalent Inhibitor Target-site Identification (CITe-Id): This newer approach uses the covalent inhibitor itself as an enrichment reagent to directly quantify dose-dependent binding at cysteine-thiols across the proteome, providing residue-level resolution.[4][5][6][7]
-
Mass Spectrometry (MS)-based proteomics: This is a powerful tool for identifying inhibitor-protein conjugates and the precise sites of modification.[3][8][9] Intact protein MS can confirm covalent binding, while peptide-level analysis pinpoints the modified amino acid.[3]
Q3: I've identified several off-target kinases. How do I know if they are functionally relevant?
A3: Identifying off-target binding is the first step. To determine functional relevance, you need to assess the impact of this binding on cellular signaling and phenotype. Cell-based assays are critical for this purpose.[10][11][12] Consider the following:
-
Cellular Phosphorylation Assays: These assays measure changes in the phosphorylation status of downstream substrates of the identified off-target kinases.[10] This can confirm whether the off-target binding leads to inhibition or activation of another signaling pathway.
-
Cell Proliferation Assays in Relevant Cell Lines: Test your inhibitor in cell lines where the identified off-target is a known driver of proliferation. This can help correlate off-target binding with a cellular phenotype.
-
Target Engagement Assays: Techniques like NanoBRET can measure the direct binding of your compound to the off-target kinase in living cells, providing insights into binding affinity and occupancy.[10][13]
Q4: My inhibitor shows a good biochemical profile but has unexpected toxicity in animal models. Could this be due to off-target effects?
A4: Yes, idiosyncratic toxicity is a significant concern with covalent inhibitors and can be mediated by unpredictable modification of off-target cysteines.[4][5][7] Even with high selectivity for KRAS G12C in biochemical and cell-based assays, off-target binding in a complex in vivo system can lead to toxicity.[14] A thorough proteome-wide off-target analysis is crucial to de-risk clinical development.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.
This is a common observation and can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, leading to lower effective intracellular concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Intracellular ATP Concentrations: High intracellular ATP levels can compete with ATP-competitive inhibitors for binding to off-target kinases.
-
Protein Scaffolding and Complexes: In a cellular context, the target and off-target proteins exist in complexes, which can alter inhibitor binding affinity compared to isolated recombinant proteins.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Development of resistance to the KRAS inhibitor appears to be independent of KRAS pathway reactivation.
While on-target resistance mechanisms are common, resistance can also arise from the activation of bypass signaling pathways driven by off-target effects or other cellular adaptations.[16][17][18]
Signaling Pathway Analysis:
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. inits.at [inits.at]
- 12. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 17. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing acquired resistance to KRAS G12C inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when studying acquired resistance to KRAS G12C inhibitors.
Issue 1: Loss of Inhibitor Efficacy in Long-Term Cell Culture
-
Observation: Cancer cell lines initially sensitive to the KRAS G12C inhibitor show reduced response or regrowth after prolonged treatment.
-
Potential Causes:
-
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | Sequence KRAS gene: Isolate genomic DNA from resistant cells and perform Sanger or next-generation sequencing of the KRAS gene. | Identify potential secondary mutations in the KRAS gene (e.g., at codons 12, 61, 68, 95, 96).[2][3] |
| 2 | Phospho-protein analysis: Perform Western blotting or phospho-proteomics to assess the activation status of key signaling proteins (e.g., p-ERK, p-AKT, p-S6). | Determine if MAPK or PI3K/AKT/mTOR pathways are reactivated despite KRAS G12C inhibition.[1][8] |
| 3 | Receptor Tyrosine Kinase (RTK) array: Use an RTK array to screen for increased phosphorylation of various RTKs. | Identify specific RTKs (e.g., EGFR, MET, FGFR) that may be driving resistance.[4][5] |
| 4 | Gene copy number analysis: Perform digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS gene. | Determine if the KRAS G12C allele is amplified in resistant cells.[2][7] |
Issue 2: Heterogeneous Response to Inhibitor Treatment in Xenograft Models
-
Observation: In vivo xenograft models show initial tumor regression followed by regrowth in a subset of tumors, or variability in response across different tumors.
-
Potential Causes:
-
Tumor heterogeneity, with pre-existing resistant clones.
-
Histological transformation of the tumor (e.g., adenocarcinoma to squamous cell carcinoma).[7]
-
Activation of stromal or microenvironment-mediated resistance mechanisms.
-
-
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | Isolate and analyze resistant tumors: Excise resistant tumors and perform genomic and proteomic analysis as described in Issue 1. | Identify the mechanism of resistance in the tumors that have relapsed. |
| 2 | Histological analysis: Perform immunohistochemistry (IHC) or hematoxylin and eosin (H&E) staining on tumor sections from both sensitive and resistant tumors. | Determine if there are changes in tumor morphology or expression of lineage markers. |
| 3 | Single-cell sequencing: Perform single-cell RNA sequencing (scRNA-seq) on tumors before and after treatment. | Characterize the cellular heterogeneity and identify potential resistant cell populations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to KRAS G12C inhibitors?
A1: Acquired resistance to KRAS G12C inhibitors is multifaceted and can be broadly categorized into:
-
On-target alterations: Secondary mutations in the KRAS G12C protein that either prevent the covalent binding of the inhibitor or favor the active, GTP-bound state.[1][2][3] Common mutations are found at codons 12, 61, 68, 95, and 96.[2][3] Amplification of the KRAS G12C allele can also occur.[2][7]
-
Bypass mechanisms: Activation of alternative signaling pathways that render the cell independent of KRAS G12C signaling. This often involves the reactivation of the MAPK pathway through alterations in genes like BRAF, MEK (MAP2K1), or NRAS.[1][2] The PI3K/AKT/mTOR pathway can also be activated as a bypass mechanism.[1][6][8]
-
Upstream activation: Increased signaling from receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET can reactivate wild-type RAS isoforms or increase the proportion of GTP-bound KRAS G12C, thereby reducing inhibitor efficacy.[4][5][9]
-
Histological transformation: In some cases, tumors can change their cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS signaling.[7]
Q2: How can I overcome acquired resistance in my experimental models?
A2: Overcoming resistance often requires combination therapies. Based on the identified resistance mechanism, you can explore the following strategies:
-
For bypass pathway activation: Combine the KRAS G12C inhibitor with inhibitors of the reactivated pathway, such as MEK inhibitors (for MAPK reactivation) or PI3K/mTOR inhibitors.[10]
-
For RTK-driven resistance: Co-administer the KRAS G12C inhibitor with an inhibitor of the specific activated RTK (e.g., an EGFR inhibitor).[11] SHP2 inhibitors can also be effective as SHP2 is a key downstream node for many RTKs.[4][5][12]
-
For on-target mutations: The effectiveness of this approach depends on the specific mutation. Some second-generation KRAS G12C inhibitors or pan-RAS inhibitors currently in development may be effective against certain resistance mutations.[3][12]
Q3: Are there specific experimental models to study acquired resistance?
A3: Yes, several models can be used:
-
In vitro dose-escalation studies: Gradually increase the concentration of the KRAS G12C inhibitor in the culture medium of sensitive cell lines over a prolonged period to select for resistant populations.
-
Patient-derived xenografts (PDXs): These models, derived from patient tumors, can better recapitulate the heterogeneity and microenvironment of human cancers and can be used to study resistance mechanisms that emerge in vivo.
-
CRISPR-based genetic screens: Genome-wide CRISPR screens can be employed to systematically identify genes whose knockout confers resistance to KRAS G12C inhibitors.
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C signaling and mechanisms of acquired resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK and Phospho-AKT
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: Sanger Sequencing of the KRAS Gene
-
Genomic DNA Extraction:
-
Extract genomic DNA from sensitive and resistant cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design primers to amplify the exons of the KRAS gene where resistance mutations are commonly found (e.g., exon 2, 3, and 4).
-
Perform PCR using a high-fidelity DNA polymerase with the extracted genomic DNA as a template.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to verify the size of the amplicons.
-
Purify the PCR products using a PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type KRAS reference sequence to identify any mutations. Use sequence analysis software to visualize and confirm the mutations.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]
- 12. onclive.com [onclive.com]
Technical Support Center: Synthesis of Substituted Purine-2,6-diones
Welcome to the technical support center for the synthesis of substituted purine-2,6-diones (xanthine derivatives). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted purine-2,6-diones?
A1: The most prevalent methods for synthesizing the purine-2,6-dione scaffold include:
-
Traube Synthesis: This is a classical and widely used method that involves the cyclization of a 5,6-diaminouracil derivative with a one-carbon source like formic acid or triethyl orthoformate.[1][2]
-
Cyclization of 6-aminouracil derivatives: This approach involves the nitrosation of a 6-aminouracil, followed by reduction to a 5,6-diaminouracil, and subsequent cyclization.[1]
-
Modification of existing xanthine scaffolds: Commercially available or pre-synthesized xanthine derivatives can be further functionalized at various positions (N1, N3, N7, N9, and C8) through reactions like alkylation, arylation, and halogenation.[3]
Q2: I am having trouble with the regioselectivity of N-alkylation. How can I control which nitrogen atom is alkylated?
A2: Achieving regioselective N-alkylation is a common challenge due to the presence of multiple reactive nitrogen atoms in the purine ring system.[4][5] The outcome of the alkylation is influenced by several factors including the substrate, alkylating agent, base, and solvent.
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can direct the substitution to a less sterically hindered nitrogen. For instance, a bulky group at C6 can shield the N7 position, favoring N9 alkylation.[6]
-
Reaction Conditions: Under basic conditions, direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product.[7] Microwave irradiation has been shown to improve regioselectivity in some cases by reducing reaction times and the formation of side products.[4]
-
Protecting Groups: Employing protecting groups can temporarily block certain nitrogen atoms, allowing for selective alkylation at the desired position.[8]
Q3: My purine-2,6-dione precursors have poor solubility in common organic solvents. What can I do?
A3: Poor solubility of purine derivatives and their precursors is a frequent issue.[9][10][11] To address this, consider the following:
-
Solvent Selection: Experiment with a range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, which are often effective at dissolving purine compounds.[12][13]
-
Microwave-Assisted Synthesis: Microwave heating can enhance the solubility of reactants and accelerate reaction rates, often leading to higher yields and shorter reaction times, even with poorly soluble starting materials.[9]
-
Structural Modification: Introducing solubilizing groups to your starting materials, if the synthetic route allows, can improve their solubility profile.
Q4: Do I need to use protecting groups for the synthesis of substituted purine-2,6-diones?
A4: The use of protecting groups is often necessary to achieve the desired substitution pattern and avoid unwanted side reactions, especially when dealing with multiple reactive functional groups.[8] For example, protecting one or more nitrogen atoms can be crucial for achieving regioselective alkylation or acylation.[14] Common protecting groups in purine chemistry include benzyl, trityl, and various silyl groups. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[8]
Troubleshooting Guides
Problem 1: Low Yield in Traube Synthesis Cyclization Step
Symptoms:
-
Low yield of the desired purine-2,6-dione product.
-
Presence of unreacted 5,6-diaminouracil starting material.
-
Formation of multiple side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. For reactions with triethyl orthoformate, microwave irradiation can significantly reduce reaction times and improve yields.[9] |
| Poor Solubility of Starting Material | - Use a higher boiling point solvent like DMF or utilize microwave-assisted synthesis to enhance solubility.[9] |
| Decomposition of Reactants or Products | - If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents and dry solvents. |
| Inefficient Ring Closure Reagent | - For the synthesis of 8-unsubstituted xanthines, triethyl orthoformate under microwave irradiation is a highly efficient method.[9] - For 8-substituted derivatives, consider condensing the 5,6-diaminouracil with an appropriate aldehyde to form a Schiff base, followed by oxidative cyclization with reagents like thionyl chloride.[1] |
Problem 2: Formation of a Mixture of N7 and N9 Alkylation Products
Symptoms:
-
NMR and LC-MS analysis show the presence of two or more isomeric products.
-
Difficulty in separating the isomers by column chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - Optimize Reaction Conditions: Vary the base (e.g., K₂CO₃, DBU, NaH) and solvent to influence the regioselectivity. Tetrabutylammonium hydroxide under microwave irradiation has been reported to favor N9 alkylation.[4] - Steric Shielding: If possible, introduce a bulky substituent at the C6 position to sterically hinder the N7 position and promote N9 alkylation.[6] |
| Isomerization | - In some cases, isomerization between N7 and N9 can occur. Analyze the reaction at different time points to determine if one isomer is forming first and then converting to the other. |
| Use of Protecting Groups | - Introduce a protecting group at the N7 or N9 position to direct the alkylation to the desired nitrogen. The choice of protecting group is critical and must be compatible with the subsequent reaction steps. |
Experimental Protocols
Key Experiment: Traube Synthesis of 8-Unsubstituted Xanthine using Microwave Irradiation
This protocol is adapted from a microwave-assisted procedure for the efficient ring closure of 5,6-diaminouracil derivatives.[9]
Materials:
-
5,6-Diaminouracil derivative
-
Triethyl orthoformate
-
Microwave reactor
Procedure:
-
Place the 5,6-diaminouracil derivative in a 10 mL sealed glass tube suitable for microwave reactions.
-
Add an excess of triethyl orthoformate to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a target temperature and for a duration optimized for the specific substrate (e.g., 5 minutes).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the 8-unsubstituted xanthine derivative.
Quantitative Data Summary
| Starting Material | Product | Reaction Time (Microwave) | Yield | Reference |
| 5,6-Diamino-1,3-dimethyluracil | Theophylline | 5 min | High (not specified) | [9] |
| 1-Butyl-5,6-diaminouracil | 1-Butylxanthine | 5 min | up to 90% | [9] |
| 5,6-Diamino-1-propargyluracil | 1-Propargylxanthine | 5 min | up to 90% | [9] |
Key Experiment: N9-Regioselective Alkylation under Microwave Irradiation
This protocol is based on a method for the regioselective N9-alkylation of purines.[4]
Materials:
-
Substituted purine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrabutylammonium hydroxide ((Bu)₄NOH)
-
Solvent (e.g., acetonitrile)
-
Microwave reactor
Procedure:
-
Dissolve the substituted purine in the chosen solvent in a microwave-safe reaction vessel.
-
Add the alkyl halide and tetrabutylammonium hydroxide to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a specified temperature and time (e.g., 60 °C for 30 minutes).[4]
-
After cooling, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N9-alkylated purine.
Quantitative Data Summary for N9-Alkylation
| Purine | Alkylating Agent | Base | Conditions | N9-Product Yield | Reference |
| 6-Chloropurine | Methyl Iodide | (Bu)₄NOH | MW, 60°C, 30 min | Not specified | [4] |
| 2-Amino-6-chloropurine | Benzyl Bromide | (Bu)₄NOH | MW, 60°C, 30 min | 88% | [4] |
| 6-Methylthiopurine | Benzyl Bromide | (Bu)₄NOH | MW, 60°C, 30 min | 92% | [4] |
Visualizations
Caption: Workflow for the Traube synthesis of substituted purine-2,6-diones.
Caption: Troubleshooting guide for regioselective N-alkylation.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Experimental Variability in KRAS G12C Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor assays. Our goal is to help you identify and mitigate sources of experimental variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based KRAS G12C inhibitor assays?
A1: Variability in cell-based assays can arise from several factors:
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Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can lead to inconsistent responses to inhibitors. Regular cell line authentication is crucial.
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Cell Culture Conditions: Factors such as cell density, passage number, serum concentration, and duration of inhibitor treatment can significantly impact results.[1][2]
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Assay-Specific Parameters: The choice of assay endpoint (e.g., cell viability, apoptosis), detection reagents, and instrumentation can all introduce variability.
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Adaptive Resistance Mechanisms: Cells can develop resistance to KRAS G12C inhibitors over time through various mechanisms, such as reactivation of the MAPK pathway, which can manifest as experimental variability.[1][3][4][5][6]
Q2: How can I minimize variability in my biochemical assays for KRAS G12C inhibitors?
A2: For biochemical assays, such as those measuring direct binding or enzyme activity, consider the following:
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Protein Quality: Ensure the purity, concentration, and activity of your recombinant KRAS G12C protein are consistent across experiments.
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Buffer Conditions: pH, salt concentration, and the presence of detergents or additives can influence protein stability and inhibitor binding.
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Assay Technology: Different assay formats (e.g., AlphaScreen, HTRF, mass spectrometry) have inherent levels of variability.[7][8][9] Understanding the limitations and optimizing the parameters of your chosen technology is key.
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Controls: Include appropriate positive and negative controls to monitor assay performance and normalize data.
Q3: My Western blot results for p-ERK inhibition are inconsistent. What should I check?
A3: Inconsistent p-ERK Western blot results are a common issue. Here are some troubleshooting steps:
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Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of ERK.
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Sample Handling: Keep samples on ice and process them quickly to preserve protein phosphorylation states.
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Antibody Quality: Ensure your primary antibodies for both phosphorylated and total ERK are specific and used at the optimal dilution. Validate antibodies before use.
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Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences.[10][11]
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Treatment Time: The timing of inhibitor treatment and cell lysis is critical, as p-ERK levels can rebound over time.[1]
Q4: What is target engagement, and how can I measure it reliably?
A4: Target engagement refers to the binding of a drug to its intended target in a cellular or in vivo context. Reliable measurement is crucial for confirming a drug's mechanism of action.[12] Mass spectrometry-based methods can quantify the level of inhibitor bound to KRAS G12C with low variability (≤ 11-18% CV).[13] Cellular thermal shift assays (CETSA) and NanoBRET technology are other methods to assess target engagement in intact cells.[14][15]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability within a single plate. | Inconsistent cell seeding, edge effects, or improper mixing of reagents. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough but gentle mixing of reagents. |
| Plate-to-plate or day-to-day variability in IC50 values. | Differences in cell passage number, serum lot, or incubator conditions. | Use cells within a defined passage number range. Test new lots of serum before use. Monitor and maintain consistent incubator CO2 and temperature. |
| IC50 values are significantly different from published data. | Cell line misidentification, genetic drift, or differences in assay protocol (e.g., incubation time, seeding density). | Authenticate your cell line using STR profiling. Standardize your assay protocol and ensure it aligns with established methods.[16] |
| No dose-response or a very shallow curve. | Inhibitor is inactive, incorrect concentration, or the cell line is resistant. | Verify the identity and purity of your inhibitor. Prepare fresh stock solutions. Test the inhibitor on a known sensitive cell line to confirm its activity. Investigate potential resistance mechanisms.[3] |
Guide 2: Low Signal or High Background in Biochemical Assays
| Symptom | Possible Cause | Suggested Solution |
| Low signal-to-background ratio in an AlphaScreen or HTRF assay. | Suboptimal antibody/reagent concentrations, incorrect buffer composition, or insufficient incubation time. | Titrate antibodies and detection reagents to determine optimal concentrations. Optimize buffer components (e.g., BSA, detergents). Perform a time-course experiment to determine the optimal incubation time. |
| High background signal. | Non-specific binding of reagents, aggregation of proteins, or contaminated reagents. | Include a no-protein control to assess background from reagents. Centrifuge protein stocks before use to remove aggregates. Use fresh, high-quality reagents. |
| No detectable signal. | Inactive protein, incorrect assay setup, or instrument malfunction. | Verify the activity of your KRAS G12C protein using a known active compound. Double-check all assay steps and reagent additions. Ensure the plate reader is set to the correct wavelengths and settings. |
Quantitative Data Summary
Table 1: Comparison of Assay Variability
| Assay Type | Analyte | Coefficient of Variation (CV%) | Reference |
| Mass Spectrometry | RASG12C protein | ≤ 11% | [13] |
| Mass Spectrometry | Wild-type RAS protein | ≤ 18% | [13] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
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Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in complete growth medium. Add 100 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Lysis and Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
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Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
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Cell Treatment and Lysis: Seed cells and treat with the KRAS G12C inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and point of inhibitor action.
Caption: General experimental workflow for a cell viability assay.
Caption: A logical troubleshooting workflow for inconsistent assay results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in KRAS G12C Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in KRAS G12C inhibitor experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential explanations and recommended actions.
Issue 1: Higher than expected cell viability after inhibitor treatment.
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Question: My KRAS G12C mutant cell line shows less of a decrease in cell viability than expected after treatment with a KRAS G12C inhibitor. What could be the cause?
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Possible Causes and Solutions:
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Primary Resistance: The cell line may possess intrinsic resistance mechanisms.
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Recommendation:
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Sequence the cells: Check for co-existing mutations in genes associated with resistance, such as TP53, STK11, KEAP1, or SMARCA4. Co-mutations in these tumor suppressor genes have been linked to poorer clinical outcomes with KRAS G12C inhibitors.[1]
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Assess pathway activation: Use western blotting to check the basal activation levels of alternative signaling pathways like PI3K/AKT/mTOR. Some cell lines, particularly those derived from colorectal cancer, exhibit high basal RTK activation, which can lead to primary resistance.
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Consider a different cell line: If primary resistance is suspected and cannot be overcome, using a more sensitive cell line may be necessary for your experimental goals.
-
-
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Suboptimal Inhibitor Concentration or Activity: The inhibitor may not be reaching its target effectively.
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Recommendation:
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Verify inhibitor concentration and stability: Ensure the inhibitor is properly dissolved and stored. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
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Check for high protein binding: If using media with high serum concentrations, consider that the inhibitor may be binding to serum proteins, reducing its effective concentration.
-
-
-
Experimental Setup Issues:
-
Recommendation:
-
Confirm cell line identity: Authenticate your cell line to ensure it is the correct KRAS G12C mutant line.
-
Optimize cell seeding density: High cell density can sometimes lead to contact inhibition and reduced sensitivity to treatment.
-
-
-
Issue 2: Rebound in MAPK pathway signaling after initial inhibition.
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Question: I observe an initial decrease in pERK levels after inhibitor treatment, but the signal returns to near-baseline levels within 24-48 hours. Why is this happening?
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Possible Causes and Solutions:
-
Adaptive Feedback Reactivation: Inhibition of KRAS G12C can lead to a feedback loop that reactivates the MAPK pathway.
-
Recommendation:
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Investigate upstream RTK activation: Use phospho-RTK arrays or western blotting to check for increased phosphorylation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET.[2][3] Inhibition of the downstream MAPK pathway can relieve negative feedback loops, leading to upstream RTK activation.
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Assess wild-type RAS activation: In cells heterozygous for the KRAS G12C mutation, feedback activation of wild-type RAS (KRAS, NRAS, or HRAS) can bypass the inhibitor's effect on the mutant protein.[4][5]
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Consider combination therapies: In your experimental design, explore co-treatment with inhibitors of upstream signaling molecules like SHP2 or EGFR to block this feedback reactivation.[3]
-
-
-
Issue 3: Acquired resistance in long-term cultures.
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Question: My cell line initially responded to the KRAS G12C inhibitor, but after continuous culture with the drug, it has become resistant. What are the likely mechanisms?
-
Possible Causes and Solutions:
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On-Target Resistance (Secondary KRAS Mutations): New mutations in the KRAS gene can prevent the inhibitor from binding.
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Bypass Pathway Activation: The cancer cells may have activated alternative signaling pathways to circumvent the blocked KRAS G12C signal.
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Recommendation:
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Perform genomic and transcriptomic analysis: Look for activating mutations or amplifications in other oncogenes like NRAS, BRAF, MET, or FGFR.[8] Also, investigate loss-of-function mutations in tumor suppressor genes like PTEN or NF1.[8]
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Analyze signaling pathways: Use western blotting to check for sustained activation of the MAPK and PI3K/AKT/mTOR pathways.
-
-
-
Histological Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[8][9]
-
Recommendation:
-
Perform histological analysis: If working with in vivo models, examine the morphology of resistant tumors.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: The most common mechanisms of acquired resistance can be broadly categorized as:
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On-target alterations: These are secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state. Examples include mutations at codons G12, G13, Q61, R68, H95, and Y96.[8]
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Bypass mechanisms: These involve the activation of alternative signaling pathways that circumvent the need for KRAS G12C signaling. This can occur through:
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Histologic transformation: This is a change in the cell type of the tumor, for instance, from an adenocarcinoma to a squamous cell carcinoma.[8][9]
Q2: Are there differences in the types of resistance mutations seen with sotorasib versus adagrasib?
A2: While both inhibitors are susceptible to on-target resistance mutations, some studies suggest that the specific secondary mutations that arise can differ. For example, certain mutations might confer resistance to one inhibitor while remaining sensitive to the other.[7] This highlights the importance of re-biopsy and genomic analysis upon progression to guide potential subsequent lines of therapy.
Q3: What are some unexpected off-target effects or toxicities observed with KRAS G12C inhibitors?
A3: While generally well-tolerated, KRAS G12C inhibitors can have off-target effects and toxicities.
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Hepatotoxicity: Liver-related adverse events, including elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported with both sotorasib and adagrasib.[11][12][13] The incidence of severe hepatotoxicity may be higher in patients who have recently received checkpoint inhibitors.[14]
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Gastrointestinal Toxicities: Nausea, diarrhea, and vomiting are common side effects.[15][16]
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QTc Prolongation: Adagrasib has been associated with changes in the heart's electrical activity (QTc prolongation), which can increase the risk of irregular heartbeats.[5][15]
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Fatigue: This is a commonly reported side effect.[17]
It's important to note that the toxicity profiles of sotorasib and adagrasib are not identical, and in some cases, patients who experience intolerable toxicity with one inhibitor may be able to tolerate the other.[11][12][14]
Q4: Can KRAS G12C inhibitors paradoxically activate the MAPK pathway?
A4: While the primary mechanism of these inhibitors is to block MAPK signaling, under certain circumstances, paradoxical activation can occur. This is more commonly associated with RAF inhibitors in the context of RAS mutations. However, some studies suggest that in certain contexts, combining a KRAS G12C inhibitor with a pan-RAF inhibitor could unexpectedly lead to ERK activation, possibly through other RAS isoforms like MRAS.[9]
Data Presentation
Table 1: IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Resistance Status |
| H358 | Sotorasib | 0.0818 | Sensitive |
| H23 | Sotorasib | 0.6904 | Tolerant |
| SW1573 | Sotorasib | 9.6 | Resistant |
| MIA PaCa-2 | Sotorasib | ~0.009 | Sensitive |
| NCI-H358 | Sotorasib | ~0.006 | Sensitive |
| H358 | Adagrasib (MRTX849) | 0.01 - 0.1 | Sensitive |
| MIA PaCa-2 | Adagrasib (MRTX849) | 0.01 - 0.1 | Sensitive |
Data compiled from multiple sources.[1][10][18][19]
Table 2: Frequency of Acquired Resistance Mechanisms to Adagrasib in a Clinical Trial Cohort (n=38 patients)
| Resistance Mechanism | Number of Patients (%) |
| Any Putative Mechanism Detected | 17 (45%) |
| Multiple Coincident Mechanisms | 7 (18%) |
| On-Target: Acquired KRAS Alterations | 9 (24%) |
| KRAS G12D/R/V/W | 4 (11%) |
| KRAS G13D | 1 (3%) |
| KRAS Q61H | 1 (3%) |
| KRAS R68S | 1 (3%) |
| KRAS H95D/Q/R | 3 (8%) |
| KRAS Y96C | 1 (3%) |
| KRAS G12C Amplification | 1 (3%) |
| Bypass Mechanisms | 12 (32%) |
| MET Amplification | 2 (5%) |
| Activating NRAS, BRAF, MAP2K1, RET mutations | 4 (11%) |
| Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3) | 5 (13%) |
| Loss-of-function NF1, PTEN mutations | 2 (5%) |
| Histologic Transformation | 2 (5%) |
Adapted from Awad et al., N Engl J Med, 2021.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of KRAS G12C inhibitors on the viability of adherent cancer cell lines using a resazurin-based assay.
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Inhibitor Treatment:
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Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium at 2X the final desired concentration.
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Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
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Incubate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
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Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
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Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for MAPK and PI3K Pathway Activation
This protocol provides a method for analyzing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
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Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate briefly to shear DNA and centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
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Mandatory Visualizations
Caption: Canonical KRAS G12C signaling pathway and mechanism of inhibitor action.
Caption: Overview of major resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for Western Blot analysis of signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. everyone.org [everyone.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Preclinical Showdown: Sotorasib vs. Adagrasib and the Emerging Contender, Divarasib, in Targeting KRAS G12C
A deep dive into the preclinical data reveals a competitive landscape for KRAS G12C inhibitors, with newer agents demonstrating enhanced potency and selectivity. This guide provides a comparative analysis of key preclinical data for sotorasib (AMG 510), adagrasib (MRTX849), and the next-generation inhibitor, divarasib (GDC-6036), offering researchers and drug development professionals a comprehensive overview of their in vitro and in vivo performance.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic option for a previously "undruggable" target. Sotorasib and adagrasib were the first to receive regulatory approval, but a new wave of inhibitors is emerging with potentially superior preclinical profiles. This comparison guide synthesizes available preclinical data to objectively assess the performance of these key molecules.
In Vitro Potency and Selectivity: A Clear Distinction
Preclinical studies consistently demonstrate that while both sotorasib and adagrasib exhibit potent activity against KRAS G12C-mutant cancer cells, the newer entrant, divarasib, displays significantly greater potency and selectivity. In preclinical evaluations, divarasib was reported to be 5 to 20 times more potent and up to 50 times more selective than both sotorasib and adagrasib[1][2].
The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, underscore these differences. Analysis of a panel of 13 human KRAS G12C-mutant lung cancer cell lines revealed IC50 values for sotorasib (AMG-510) ranging from 0.3 to 2534 nM, and for an adagrasib analog (MRTX-1257), the range was 0.1 to 356 nM[3]. Adagrasib has a reported IC50 of 5 nmol/L[4]. In contrast, preclinical studies of divarasib have shown a median IC50 in the sub-nanomolar range, highlighting its enhanced potency[1].
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | Human KRAS G12C Lung Cancer Cell Lines (panel of 13) | 0.3 - 2534 | [3] |
| Adagrasib (MRTX849) Analog (MRTX-1257) | Human KRAS G12C Lung Cancer Cell Lines (panel of 13) | 0.1 - 356 | [3] |
| Adagrasib (MRTX849) | Not Specified | 5 | [4] |
| Divarasib (GDC-6036) | Not Specified | Sub-nanomolar (median) | [1] |
Table 1: Comparative In Vitro Potency (IC50) of KRAS G12C Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for sotorasib, adagrasib, and divarasib in various KRAS G12C-mutant cancer cell lines.
In Vivo Antitumor Activity: From Tumor Regression to Durable Responses
In vivo studies using xenograft and genetically engineered mouse models have further elucidated the antitumor efficacy of these inhibitors. Adagrasib has demonstrated pronounced tumor regression in 17 out of 26 KRAS G12C-positive cell line- and patient-derived xenograft models[5]. Preclinical studies with sotorasib have shown that daily administration can induce tumor regression in mouse models specifically designed for KRAS G12C-driven cancer. Furthermore, in immune-competent mouse models, sotorasib treatment led to a pro-inflammatory tumor microenvironment and produced durable cures, both as a monotherapy and in combination with immune checkpoint inhibitors[6].
Divarasib has also shown significant promise in vivo, with studies indicating complete tumor growth inhibition in multiple KRAS G12C positive cell lines and xenograft models[1].
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| Sotorasib (AMG 510) | Immune-competent mice | KRAS G12C | Tumor regression, durable cures, pro-inflammatory tumor microenvironment. | [6] |
| Adagrasib (MRTX849) | Cell line- and patient-derived xenografts | Multiple tumor types | Pronounced tumor regression in 65% of models. | [5] |
| Divarasib (GDC-6036) | Cell line and xenograft models | KRAS G12C positive | Complete tumor growth inhibition. | [1] |
Table 2: Summary of In Vivo Antitumor Efficacy. This table highlights key findings from in vivo studies evaluating the antitumor activity of sotorasib, adagrasib, and divarasib in various preclinical models.
Pharmacokinetic Properties: A Factor in Efficacy
The pharmacokinetic profiles of these inhibitors also differ, which may contribute to their varying efficacy. Adagrasib was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and dose-dependent pharmacokinetics[4][7]. In contrast, sotorasib has a shorter half-life of around 5.5 hours[7]. The longer half-life of adagrasib may contribute to more sustained target inhibition.
| Inhibitor | Half-life (preclinical) | Key Pharmacokinetic Features | Reference |
| Sotorasib (AMG 510) | ~5.5 hours | Shorter half-life. | [7] |
| Adagrasib (MRTX849) | ~24 hours | Long half-life, extensive tissue distribution, dose-dependent pharmacokinetics. | [4][7] |
| Divarasib (GDC-6036) | Not specified | Optimized for favorable properties. |
Table 3: Comparative Pharmacokinetic Properties. This table outlines the key pharmacokinetic parameters of sotorasib and adagrasib observed in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments used in the evaluation of KRAS G12C inhibitors.
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS G12C inhibitor (e.g., sotorasib, adagrasib, or divarasib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: The luminescence is measured using a plate reader. The data is then normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: KRAS G12C-mutant human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The investigational drug (e.g., sotorasib, adagrasib) is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study continues for a predetermined period or until tumors in the control group reach a specific size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic Analysis
-
Drug Administration: The KRAS G12C inhibitor is administered to animals (e.g., mice) at a specific dose, either orally or intravenously.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Drug Concentration Measurement: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizing the Mechanisms and Workflow
To better understand the context of these preclinical comparisons, the following diagrams illustrate the KRAS signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical framework of the comparative analysis.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for the preclinical comparison of KRAS G12C inhibitors.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Resistance Profile of KRAS G12C Inhibitor 31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, the emergence of resistance is a critical challenge. This guide provides a comparative overview of the potential resistance profile of a novel agent, KRAS G12C inhibitor 31, benchmarked against the well-characterized inhibitors sotorasib and adagrasib.
This compound is a novel compound identified in patent WO2021252339A1 as compound 1[1]. While specific preclinical and clinical data on its resistance profile are not extensively available in peer-reviewed literature, we can infer its potential vulnerabilities by examining the established mechanisms of resistance to other covalent KRAS G12C inhibitors that share a similar mechanism of action.
Mechanism of Action of Covalent KRAS G12C Inhibitors
Covalent KRAS G12C inhibitors function by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor growth and survival[2][3][4].
Below is a diagram illustrating the KRAS signaling pathway and the point of inhibition.
Caption: The KRAS signaling cascade and the mechanism of covalent inhibitors.
Comparative Resistance Mechanisms
Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge and can be broadly categorized into on-target alterations and off-target bypass mechanisms. It is highly probable that this compound would be susceptible to similar resistance pathways.
| Resistance Mechanism Category | Specific Alterations | Impact on Sotorasib & Adagrasib | Predicted Impact on this compound |
| On-Target (KRAS Alterations) | Secondary KRAS mutations (e.g., Y96D, R68S, H95D/Q/R) | Interfere with drug binding, leading to resistance. Some mutations may confer differential sensitivity. | High likelihood of conferring resistance by sterically hindering the binding of inhibitor 31 to the Switch-II pocket. |
| KRAS G12C amplification | Increased levels of the target protein can overcome the inhibitory effect. | Likely to reduce efficacy due to the increased amount of target protein that needs to be inhibited. | |
| Other KRAS mutations (e.g., G12D/R/V) | These mutations prevent the covalent binding of the inhibitor to cysteine-12. | Complete resistance is expected as the inhibitor's mechanism is dependent on the G12C mutation. | |
| Off-Target (Bypass Pathways) | Activation of upstream signaling (e.g., EGFR, MET amplification) | Reactivates the MAPK pathway by promoting the activation of wild-type RAS or other downstream effectors. | High probability of causing resistance by providing an alternative route for cell signaling, independent of KRAS G12C inhibition. |
| Mutations in downstream effectors (e.g., BRAF, MEK1) | Directly reactivates the MAPK pathway, bypassing the need for active KRAS. | Expected to confer resistance as the signaling cascade is activated downstream of the inhibited target. | |
| Loss of tumor suppressors (e.g., NF1, PTEN) | Can lead to the reactivation of the RAS/MAPK or PI3K/AKT pathways. | Likely to contribute to resistance by dysregulating key signaling networks. | |
| Histologic transformation (e.g., adenocarcinoma to squamous cell carcinoma) | A non-genomic mechanism of resistance observed in some patients. | The impact is difficult to predict without specific data, but it is a potential mechanism of resistance for any targeted therapy. |
Experimental Protocols for Evaluating Resistance
To rigorously assess the resistance profile of a novel inhibitor like this compound, a series of in vitro and in vivo experiments are essential.
Generation of Resistant Cell Lines
-
Protocol:
-
Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in the presence of escalating concentrations of the KRAS G12C inhibitor.
-
Start with a concentration equivalent to the IC50 of the inhibitor.
-
Gradually increase the drug concentration as cells adapt and resume proliferation.
-
Isolate and expand the resistant clones for further characterization.
-
Cellular Viability Assays
-
Protocol:
-
Seed parental and resistant cells in 96-well plates.
-
Treat with a serial dilution of the KRAS G12C inhibitor and comparator compounds (e.g., sotorasib, adagrasib).
-
After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Calculate IC50 values to quantify the degree of resistance.
-
Western Blotting for Signaling Pathway Analysis
-
Protocol:
-
Treat parental and resistant cells with the inhibitor for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS).
-
Analyze the blots to assess the reactivation of downstream signaling pathways in resistant cells.
-
Genomic and Transcriptomic Analysis
-
Protocol:
-
Extract DNA and RNA from parental and resistant cell lines.
-
Perform whole-exome sequencing or targeted sequencing of key cancer-related genes to identify mutations associated with resistance.
-
Conduct RNA sequencing to identify changes in gene expression, including the upregulation of bypass pathway genes.
-
The workflow for identifying resistance mechanisms is depicted below.
Caption: A typical workflow for identifying resistance mechanisms to a targeted therapy.
Conclusion
While specific experimental data on the resistance profile of this compound is not yet publicly available, it is reasonable to anticipate that it will be susceptible to the same classes of on-target and off-target resistance mechanisms that have been observed with sotorasib and adagrasib. The diverse and complex nature of these resistance pathways underscores the need for developing combination therapies and next-generation inhibitors to overcome this clinical challenge. Rigorous preclinical evaluation using the outlined experimental protocols will be crucial in defining the precise resistance profile of this compound and informing its future clinical development.
References
Comparative Cross-Reactivity Profiling of KRAS G12C Inhibitors
A Guide for Researchers and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These inhibitors specifically bind to the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling.[1][2][3] However, ensuring their specificity and understanding their off-target effects is crucial for predicting efficacy and potential toxicities. This guide provides a comparative overview of the cross-reactivity profiling of prominent KRAS G12C inhibitors, supported by experimental data and detailed methodologies.
Biochemical and Cellular Selectivity
The selectivity of KRAS G12C inhibitors is a critical attribute, determining their therapeutic window. This is typically assessed through biochemical and cellular assays that compare the inhibitor's potency against the target KRAS G12C protein versus wild-type (WT) KRAS and other KRAS mutants (e.g., G12D, G12V).
Table 1: Comparative Biochemical Activity of KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| AMG 510 (Sotorasib) | KRAS G12C | 8.88 | TR-FRET Nucleotide Exchange | [4][5] |
| KRAS WT | >100,000 | TR-FRET Nucleotide Exchange | [4][5] | |
| KRAS G12D | >100,000 | TR-FRET Nucleotide Exchange | [4][5] | |
| KRAS G12V | >100,000 | TR-FRET Nucleotide Exchange | [4][5] | |
| MRTX849 (Adagrasib) | KRAS G12C | Selective | Biochemical Binding | [6] |
| KRAS WT | No binding up to 20 µM | Biochemical Binding | [6] | |
| KRAS G12D | No binding up to 20 µM | Biochemical Binding | [6] | |
| KRAS G12V | No binding up to 20 µM | Biochemical Binding | [6] | |
| D-1553 (Garsorasib) | KRAS G12C | Potent and Selective | Cellular and Xenograft Models | [7] |
| KRAS WT | Inactive | Cellular Assays | [7] | |
| KRAS G12D | Inactive | Cellular Assays | [7] | |
| LY3537982 (Olomorasib) | KRAS G12C | Potent and Highly Selective | Phase 1 Study | [7][8] |
| Divarasib (GDC-6036) | KRAS G12C | 5-20x more potent than Sotorasib/Adagrasib (in vitro) | In Vitro Assays | [9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of KRAS G12C inhibitors.
Biochemical Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay [4][5]
-
Principle: This assay measures the inhibitor's ability to block the exchange of GDP for GTP on the KRAS protein. The assay uses a fluorophore-labeled GDP, and the binding of a fluorescently labeled GTP analog results in a FRET signal.
-
Protocol:
-
Recombinant KRAS protein (G12C, WT, or other mutants) is incubated with the test inhibitor at various concentrations.
-
A mixture of a fluorescently labeled non-hydrolyzable GTP analog (e.g., GTP-DY-647P1) and a guanine nucleotide exchange factor (GEF), such as SOS1, is added to initiate the nucleotide exchange reaction.
-
The TR-FRET signal is measured over time.
-
IC50 values are calculated by plotting the inhibition of the nucleotide exchange against the inhibitor concentration.
-
2. Biochemical Competition Binding Assay [4][6]
-
Principle: This assay quantifies the binding affinity (Kd) of an inhibitor to the KRAS protein by measuring its ability to compete with a known binding ligand.
-
Protocol:
-
A DNA-tagged KRAS protein is incubated with a capture ligand immobilized on magnetic beads.
-
The test inhibitor is added at various concentrations to compete with the capture ligand for binding to the KRAS protein.
-
After incubation and washing, the amount of DNA-tagged KRAS protein bound to the beads is quantified using qPCR.
-
Kd values are determined from the competition binding curves.
-
Cellular Assays
1. Cellular Target Engagement Assay [4][6]
-
Principle: This assay confirms that the inhibitor can bind to its target within a cellular environment. A common method is the cellular thermal shift assay (CETSA).
-
Protocol:
-
Cells expressing the target protein (e.g., KRAS G12C) are treated with the inhibitor or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is quantified by Western blot or other methods.
-
Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature.
-
2. Phosphoproteomics Analysis [10]
-
Principle: This technique identifies and quantifies changes in protein phosphorylation on a global scale in response to inhibitor treatment, providing insights into the inhibitor's effects on downstream signaling pathways and potential off-target kinase activity.
-
Protocol:
-
KRAS G12C mutant cell lines are treated with the inhibitor or vehicle.
-
Cells are lysed, and proteins are digested into peptides.
-
Phosphopeptides are enriched using methods like titanium dioxide or immobilized metal affinity chromatography.
-
The enriched phosphopeptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Changes in phosphorylation levels of key signaling proteins (e.g., ERK, AKT) are quantified to assess on-target and off-target effects.
-
Signaling Pathways and Experimental Workflows
Visualizing the KRAS signaling pathway and the workflow for inhibitor profiling can aid in understanding the mechanism of action and the experimental approach.
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: A general workflow for the cross-reactivity profiling of KRAS G12C inhibitors.
Conclusion
The cross-reactivity profiling of KRAS G12C inhibitors is a multifaceted process that employs a suite of biochemical and cellular assays to determine their potency, selectivity, and potential off-target effects.[4][11] The data presented for inhibitors such as Sotorasib and Adagrasib demonstrate a high degree of selectivity for the KRAS G12C mutant over wild-type and other mutant forms.[4][6] Newer generation inhibitors like Olomorasib and Divarasib are being developed with the aim of further improving potency and selectivity.[7][9] The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors, which is essential for advancing this important class of cancer therapeutics.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a previously "undruggable" target. The efficacy of these inhibitors is intimately linked to their binding kinetics—the rates at which they associate with and dissociate from the target protein, and their overall binding affinity. This guide provides a comparative analysis of the binding kinetics of prominent KRAS G12C inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics of selected KRAS G12C inhibitors. It is important to note that for covalent inhibitors, the rate of inactivation (kinact) and the inhibition constant (Ki) are often more informative than traditional dissociation constants (KD). The ratio kinact/Ki provides a measure of the covalent modification efficiency.
| Inhibitor | Target | kon (M-1s-1) | koff (s-1) | KD (µM) | kinact/Ki (M-1s-1) | Experimental Method |
| Sotorasib (AMG 510) | KRAS G12C | N/A | N/A | N/A | Wide range reported for covalent inhibitors (single digits to 3 x 105)[1][2][3][4] | Mass Spectrometry |
| Adagrasib (MRTX849) | KRAS (WT) | N/A | N/A | 0.78 ± 0.05 | N/A | Surface Plasmon Resonance |
| ARS-853 (Sotorasib precursor) | KRAS G12C | N/A | N/A | 36.0 ± 0.7 | N/A | Stopped-flow Spectroscopy[5] |
| Divarasib (GDC-6036) | KRAS G12C | N/A | N/A | Sub-nanomolar IC50 | N/A | Biochemical Assays[6][7][8][9][10][11][12][13][14][15] |
| JNJ-74699157 (ARS-3248) | KRAS G12C | N/A | N/A | N/A | N/A | N/A |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding kinetics data. Below are generalized protocols for key experimental techniques used to assess KRAS G12C inhibitor binding.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of KRAS G12C inhibitors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human KRAS G12C protein (ligand)
-
KRAS G12C inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Dilute the KRAS G12C protein in the immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the protein solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the KRAS G12C inhibitor in running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate for a defined period to monitor the association phase.
-
Switch to injecting running buffer alone to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of Resonance Units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
Mass Spectrometry (MS) for Determining Covalent Inhibition Kinetics (kinact/Ki)
Mass spectrometry can be used to directly measure the rate of covalent bond formation between an inhibitor and its target protein.
Objective: To determine the second-order rate constant of covalent modification (kinact/Ki).
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system (LC)
-
Recombinant human KRAS G12C protein
-
KRAS G12C inhibitor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
Procedure:
-
Reaction Setup:
-
Incubate the KRAS G12C protein with the inhibitor at various concentrations and for different time points in the reaction buffer.
-
-
Reaction Quenching:
-
At each time point, quench the reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Separate the protein from unbound inhibitor and other reaction components using a suitable LC method (e.g., reverse-phase chromatography).
-
Analyze the eluent by mass spectrometry to determine the relative abundance of the unmodified protein and the inhibitor-protein adduct.
-
-
Data Analysis:
-
The observed rate of adduct formation (kobs) at each inhibitor concentration is determined by plotting the fraction of modified protein against time.
-
The kinact and Ki values are then determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors. The ratio kinact/Ki is then calculated.[1][2][3][4]
-
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is another optical biosensing technique that measures biomolecular interactions in real-time. It is often used for its high-throughput capabilities.
Objective: To determine the association and dissociation kinetics of KRAS G12C inhibitors.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated recombinant human KRAS G12C protein
-
KRAS G12C inhibitor
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
Procedure:
-
Biosensor Hydration and Loading:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Immobilize the biotinylated KRAS G12C protein onto the biosensors.
-
-
Baseline Establishment:
-
Establish a stable baseline by dipping the loaded biosensors into wells containing only the assay buffer.
-
-
Association:
-
Move the biosensors to wells containing different concentrations of the KRAS G12C inhibitor to measure the association phase.
-
-
Dissociation:
-
Transfer the biosensors back to the baseline wells (assay buffer only) to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting binding curves are analyzed using the instrument's software to determine kon, koff, and KD by fitting to an appropriate binding model.
-
Conclusion
The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of cancers harboring this mutation. A thorough understanding of their binding kinetics is paramount for optimizing drug design, predicting clinical efficacy, and overcoming resistance mechanisms. While sotorasib and adagrasib have paved the way, newer agents like divarasib show promise with potentially enhanced potency.[6][7][8][9][10][11][12][13][14][15] The experimental protocols outlined in this guide provide a framework for the continued characterization and comparison of these and future KRAS G12C inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
- 1. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 2. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. divarasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel and Approved KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the KRAS G12C mutation, a key driver in various solid tumors. This guide provides an objective comparison of the in vivo efficacy of recently approved inhibitors, sotorasib and adagrasib, against novel inhibitors in development, including divarasib (GDC-6036), JDQ443, and D-1553. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Key Signaling Pathway in KRAS G12C Mutant Cancers
The KRAS protein is a central node in intracellular signaling, primarily activating the MAPK and PI3K-AKT pathways to drive cell proliferation, survival, and differentiation.[1] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12, trapping the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[2]
Preclinical In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of approved and novel KRAS G12C inhibitors in preclinical xenograft models.
Table 1: Approved KRAS G12C Inhibitors - Preclinical In Vivo Efficacy
| Inhibitor | Cancer Type | Model | Dosing Regimen | Key Outcomes | Citation |
| Sotorasib | NSCLC | Patient-Derived Xenografts | 200 mg/kg | Near-complete inhibition of ERK phosphorylation; durable anti-tumor responses in 8 of 10 mice. | [3] |
| Adagrasib | NSCLC | Cell-Derived Xenografts (H358) | 10, 30, and 100 mg/kg, single dose | Statistically significant KRAS G12C modification versus vehicle control. | [4] |
| Adagrasib | NSCLC | Intracranial Xenografts (LU99-Luc, H23-Luc, LU65-Luc) | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth and extended survival. | [5] |
Table 2: Novel KRAS G12C Inhibitors - Preclinical In Vivo Efficacy
| Inhibitor | Cancer Type | Model | Dosing Regimen | Key Outcomes | Citation |
| Divarasib (GDC-6036) | Various | Cell-Derived and Patient-Derived Xenografts | Not specified | Complete tumor growth inhibition in multiple KRAS G12C-positive models. | [6][7] |
| JDQ443 | NSCLC, PDAC, Esophageal | Cell-Derived Xenografts | 10, 30, and 100 mg/kg/day | Dose-dependent antitumor activity. | [8][9] |
| JDQ443 | NSCLC, Colorectal | Patient-Derived Xenografts | 100 mg/kg daily | Categorical antitumor responses (complete and partial responses). | [10] |
| D-1553 | NSCLC, Pancreatic, Colorectal | Cell-Derived Xenografts (NCI-H358, MIA PaCa-2, SW837, NCI-H2122) | Various | Partial or complete tumor regression; potency slightly superior to sotorasib and adagrasib. | [10] |
| D-1553 | Various | Patient-Derived Xenografts | 60 mg/kg | Significant tumor growth inhibition. | [11] |
Clinical Efficacy Comparison
Clinical trials have demonstrated the efficacy of both approved and novel KRAS G12C inhibitors in patients with advanced solid tumors.
Table 3: Clinical Trial Efficacy of Approved and Novel KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial Name (Identifier) | Phase | Key Efficacy Endpoints | Citation |
| Sotorasib | CodeBreaK 100 (NCT03600883) | I/II | ORR: 37.1% - 41%, Median DoR: 11.1 - 12.3 months, Median PFS: 6.8 months, Median OS: 12.5 months | [12][13][14] |
| Adagrasib | KRYSTAL-1 (NCT03785249) | I/II | ORR: 45% - 53.3%, Median DoR: 16.4 months, Median PFS: 11.1 months | [15][16] |
| Divarasib (GDC-6036) | (NCT04449874) | I | Confirmed ORR: 53.4%, Median PFS: 13.1 months | [17] |
| JDQ443 | KontRASt-01 (NCT04699188) | Ib/II | ORR (at RD): 43% | [18] |
| D-1553 | (NCT04585035) | I | Encouraging antitumor activity. | [19] |
ORR: Objective Response Rate, DoR: Duration of Response, PFS: Progression-Free Survival, OS: Overall Survival, RD: Recommended Dose
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the reviewed literature.
General Preclinical Xenograft Study Workflow
Key Methodological Details for Preclinical Studies
-
Animal Models: Female BALB/c nude mice (6–8 weeks old) are commonly used for cell-derived xenograft (CDX) models.[20] Patient-derived xenograft (PDX) models are also utilized to better recapitulate human tumor heterogeneity.[10]
-
Cell Lines and Implantation: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured and subcutaneously inoculated into the flank of the mice (e.g., 1 x 10^7 cells in PBS).[20] For intracranial models, cells are implanted directly into the brain.[5]
-
Dosing Regimen: Inhibitors are typically administered orally via gavage, with doses ranging from 10 to 100 mg/kg, once or twice daily.[9]
-
Tumor Growth Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor tissues are often harvested at the end of the study for immunohistochemistry (IHC) analysis of downstream signaling proteins like phosphorylated ERK (p-ERK).[21]
Clinical Trial Design Synopsis
-
Sotorasib (CodeBreaK 100): This was a single-arm, open-label, multicenter Phase I/II trial that enrolled patients with KRAS G12C-mutated solid tumors who had progressed on prior therapies.[3][22] The recommended Phase II dose was 960 mg once daily.[23]
-
Adagrasib (KRYSTAL-1): A multicenter, single-arm, open-label Phase I/II expansion cohort study evaluating adagrasib in patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had received at least one prior systemic therapy.[1] The recommended dose was 600 mg twice daily.[15]
-
Divarasib (GDC-6036) (NCT04449874): A Phase I, open-label, multicenter, dose-escalation and dose-expansion study evaluating divarasib as a single agent and in combination with other anti-cancer therapies in patients with advanced or metastatic solid tumors with a KRAS G12C mutation.[24][25]
Conclusion
Both approved and novel KRAS G12C inhibitors demonstrate significant in vivo efficacy in preclinical models and promising clinical activity in patients with KRAS G12C-mutated cancers. The novel inhibitors, such as divarasib, JDQ443, and D-1553, show comparable or, in some preclinical models, superior anti-tumor activity to the approved agents, sotorasib and adagrasib. Divarasib, in particular, has shown high potency and selectivity in preclinical studies and a promising objective response rate in early clinical data.[26] The continued development and investigation of these novel agents, both as monotherapies and in combination regimens, are critical to improving outcomes for patients with KRAS G12C-driven malignancies. Head-to-head clinical trials will be necessary to definitively compare the efficacy and safety of these inhibitors.
References
- 1. Study Designs | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 2. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 3. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CodeBreaK 100/101: First Report of Safety/Efficacy of Sotorasib in Combination with Pembrolizumab or Atezolizumab in Advanced KRAS p.G12C NSCLC | IASLC [iaslc.org]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. onclive.com [onclive.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. D-1553 (Garsorasib), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lumakrashcp.com [lumakrashcp.com]
- 23. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 26. esmo.org [esmo.org]
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Analysis of Inhibitor 31 Against Next-Generation Therapeutics
A detailed evaluation of a novel KRAS G12C inhibitor, designated as inhibitor 31 and originating from patent WO2021252339A1, is presented in comparison to the next-generation inhibitors Sotorasib (AMG 510), Adagrasib (MRTX849), and Divarasib (GDC-6036). This guide provides a comprehensive overview of their biochemical and cellular potencies, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These inhibitors function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This allosteric inhibition prevents downstream signaling through pathways such as the MAPK/ERK cascade, ultimately leading to reduced cancer cell proliferation and survival.
This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the novel inhibitor 31 against established and emerging next-generation KRAS G12C inhibitors.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of KRAS G12C inhibitor 31 and the next-generation inhibitors Sotorasib, Adagrasib, and Divarasib. The data has been compiled from publicly available preclinical studies to facilitate a direct comparison of their inhibitory activities.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Reference |
| Inhibitor 31 | KRAS G12C | Data Not Publicly Available | Data Not Publicly Available | WO2021252339A1 |
| Sotorasib (AMG 510) | KRAS G12C | Not explicitly stated | 4 nM to 32 nM (Cell Viability) | [1] |
| Adagrasib (MRTX849) | KRAS G12C | 5 nM | Not explicitly stated | [2] |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar | Not explicitly stated | [3] |
Note: The IC50 value for this compound is not yet publicly available in published literature. The provided reference is to the patent disclosing the compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Biochemical KRAS G12C Inhibition Assay (HTRF)
This assay quantifies the ability of an inhibitor to disrupt the interaction between the KRAS G12C protein and its effector protein.
-
Reagents: His-tagged human KRAS G12C protein, GTP-Red ligand, anti-6His antibody labeled with Europium cryptate.
-
Procedure:
-
Test compounds are dispensed into a low-volume 384-well white plate.
-
His-tagged KRAS G12C protein is added to the wells.
-
A pre-mixed solution of anti-6His Europium cryptate antibody and GTP-Red ligand is added.
-
The plate is incubated at room temperature to allow for binding.
-
Time-Resolved Fluorescence (TRF) is measured. A decrease in the FRET signal indicates inhibition of the KRAS G12C-GTP interaction.[2]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of inhibitors on the viability of cancer cell lines harboring the KRAS G12C mutation.
-
Cell Lines: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the test inhibitor or vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Model
This model assesses the efficacy of KRAS G12C inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Procedure:
-
Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., via oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for p-ERK).
-
Visualizing the KRAS Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway, the general workflow for evaluating KRAS G12C inhibitors, and the comparative logic of this guide.
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: A generalized experimental workflow for the evaluation of KRAS G12C inhibitors.
Caption: Logical structure of the comparative analysis presented in this guide.
References
Safety Operating Guide
Proper Disposal Procedures for KRAS G12C Inhibitor 31
The following provides essential safety and logistical information for the proper handling and disposal of KRAS G12C inhibitor 31 (CAS No. 2752352-86-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Precautions for Safe Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke when using this product[1].
-
Avoid the formation of dust and aerosols[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Wash skin thoroughly after handling[1].
-
Avoid release to the environment[1].
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound, including:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Storage and Stability
Proper storage is essential to maintain the integrity of the inhibitor and prevent accidental release.
| Parameter | Condition | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Conditions to Avoid | Direct sunlight, sources of ignition | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound and associated materials must be handled through an approved hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain , due to its high aquatic toxicity[1].
Experimental Protocols: No specific experimental protocols for the disposal of this compound were cited in the provided documentation. The following step-by-step procedure, synthesized from safety data sheets and general laboratory waste guidelines, serves as the standard operational protocol for its disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware.
-
Segregate this waste from non-hazardous and other types of chemical waste (e.g., flammables, acids, bases) to prevent reactions[2][3].
Step 2: Preparing Waste Containers
-
Use only approved, compatible, and leak-proof containers for hazardous chemical waste[3][4]. Plastic is often preferred[4].
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all contents, including solvents and their approximate concentrations.
-
Keep the waste container securely closed except when adding waste[4][5].
Step 3: Disposal of Unused or Expired Compound (Solid)
-
If possible, dispose of the pure compound in its original, labeled container.
-
If transferring to a new container, ensure it is appropriate, sealed, and clearly labeled.
-
This solid waste must be collected by a certified hazardous waste disposal service[1].
Step 4: Disposal of Solutions Containing the Inhibitor (Liquid)
-
Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous liquid waste container.
-
Do not mix with incompatible waste streams[2].
-
Collect spillage by using an absorbent, inert material and place it into the solid hazardous waste container[1].
Step 5: Disposal of Contaminated Labware and PPE (Solid)
-
Items such as gloves, pipette tips, and empty vials that are contaminated with the inhibitor should be collected in a designated solid hazardous waste container.
-
Empty containers that held the inhibitor should be treated as hazardous waste and disposed of through the institutional waste program. For containers that held acutely hazardous "P-list" waste, triple rinsing is required; however, this compound is not typically categorized as such. Standard procedure for hazardous material containers should be followed[5][6].
Step 6: Storage and Collection
-
Store the prepared hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[2][4].
-
The SAA must be at or near the point of generation and inspected weekly for leaks[2][4].
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste[4].
Disposal Workflow Diagram
References
- 1. This compound|2752352-86-4|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
